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Carbodine

Cat. No.: B1202452
M. Wt: 241.24 g/mol
InChI Key: UAZJPMMKWBPACD-GCXDCGAKSA-N
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Description

Carbodine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O4 B1202452 Carbodine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6-,8-,9+/m1/s1

InChI Key

UAZJPMMKWBPACD-GCXDCGAKSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC(=NC2=O)N)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO

Synonyms

carbocyclic cytidine
carbodine
carbodine, (R-(1alpha,2alpha,3beta,4alpha))-isome

Origin of Product

United States

Foundational & Exploratory

Carbodine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine, has demonstrated significant broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1] This technical guide provides an in-depth exploration of its mechanism of action, drawing from available in vitro data. The primary proposed mechanisms involve the inhibition of CTP synthetase and the interference with viral RNA-dependent RNA polymerase following intracellular phosphorylation. This document summarizes the quantitative data on its antiviral efficacy, details relevant experimental methodologies, and provides visualizations of the key pathways and workflows.

Introduction

This compound, or carbocyclic cytidine, is a nucleoside analog where the ribose sugar moiety is replaced by a cyclopentane ring. This structural modification confers increased stability against enzymatic degradation, a common challenge with traditional nucleoside analogs. Early research has positioned this compound as a compound of interest for its antiviral properties, particularly against influenza viruses.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent.

Core Mechanism of Action

The antiviral effects of this compound are believed to be multifactorial, primarily targeting key enzymes involved in nucleotide biosynthesis and viral replication.

Inhibition of CTP Synthetase

A primary proposed target of this compound is the enzyme CTP (cytidine triphosphate) synthetase.[2][3] This enzyme is critical for the de novo synthesis of pyrimidine nucleotides, catalyzing the conversion of UTP (uridine triphosphate) to CTP. By inhibiting this enzyme, this compound is thought to deplete the intracellular pool of CTP, which is an essential precursor for both DNA and RNA synthesis. This depletion would consequently inhibit viral replication, which is highly dependent on the host cell's nucleotide supply.

The hypothesis of CTP synthetase inhibition is supported by observations that the antiviral and cytotoxic effects of a related compound, cyclopentenylcytosine (CPEC), can be reversed by the addition of exogenous cytidine or uridine, but not by other nucleosides like thymidine or deoxycytidine.[2]

Interference with Viral RNA-Dependent RNA Polymerase

Following cellular uptake, this compound is metabolized to its active triphosphate form, this compound triphosphate.[1] This phosphorylated metabolite is a structural analog of CTP and is hypothesized to act as a competitive inhibitor of viral RNA-dependent RNA polymerase. By competing with the natural CTP substrate, this compound triphosphate can be incorporated into the growing viral RNA chain, leading to premature chain termination or the introduction of mutations that render the viral genome non-functional. This mechanism is a common mode of action for many nucleoside analog antiviral drugs.[4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antiviral activity of this compound and related compounds.

Compound Virus Strain(s) Cell Line Assay Type Endpoint Value Reference
This compoundInfluenza A/PR/8/34, A/Aichi/2/68 (Hong Kong)Madin-Darby Canine Kidney (MDCK), Primary Rhesus Monkey KidneyCytopathic Effect (CPE) InhibitionMIC50~2.6 µg/mL[1]
Cyclopentenylcytosine (CPEC) triphosphateBovine-Enzyme Inhibition AssayIC506 µM[6]

Table 1: Antiviral and Enzyme Inhibitory Activity of this compound and a Related Compound.

Signaling and Metabolic Pathways

The proposed intracellular activation and mechanism of action of this compound can be visualized as a multi-step process.

Carbodine_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_targets Cellular & Viral Targets Carbodine_ext This compound Carbodine_int This compound Carbodine_ext->Carbodine_int Cellular Uptake Carbodine_MP This compound Monophosphate Carbodine_int->Carbodine_MP Phosphorylation Carbodine_DP This compound Diphosphate Carbodine_MP->Carbodine_DP Phosphorylation Carbodine_TP This compound Triphosphate (Active Form) Carbodine_DP->Carbodine_TP Phosphorylation CTP_Synthetase CTP Synthetase Carbodine_TP->CTP_Synthetase Inhibition Viral_RdRp Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_RdRp Inhibition CTP CTP Viral_RNA Viral RNA Synthesis UTP UTP UTP->CTP Conversion CTP->Viral_RNA Incorporation

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not extensively reported in the available literature. However, based on the methodologies cited, the following represents a generalized protocol for assessing the antiviral activity of a compound like this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the in vitro antiviral efficacy of a compound.

CPE_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cell_culture 1. Seed host cells (e.g., MDCK) in 96-well plates compound_prep 2. Prepare serial dilutions of this compound add_compound 3. Add this compound dilutions to the cells cell_culture->add_compound compound_prep->add_compound add_virus 4. Infect cells with virus (e.g., Influenza A) add_compound->add_virus incubation 5. Incubate for 48-72 hours add_virus->incubation cpe_observation 6. Observe and score cytopathic effect (CPE) incubation->cpe_observation viability_stain 7. Stain cells with a viability dye (e.g., Neutral Red) cpe_observation->viability_stain readout 8. Measure absorbance to quantify cell viability viability_stain->readout calculation 9. Calculate MIC50/EC50 readout->calculation

Caption: Generalized workflow for a CPE reduction assay.

CTP Synthetase Activity Assay

This biochemical assay measures the enzymatic activity of CTP synthetase in the presence of an inhibitor.

CTPS_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme_prep 1. Prepare purified CTP synthetase inhibitor_prep 2. Prepare dilutions of This compound triphosphate start_reaction 5. Initiate reaction by adding enzyme enzyme_prep->start_reaction reaction_mix 3. Prepare reaction mixture (UTP, ATP, glutamine, buffer) add_inhibitor 4. Add inhibitor to reaction mixture inhibitor_prep->add_inhibitor reaction_mix->add_inhibitor add_inhibitor->start_reaction incubation 6. Incubate at optimal temperature start_reaction->incubation stop_reaction 7. Stop the reaction incubation->stop_reaction measure_product 8. Measure CTP production (e.g., by HPLC) stop_reaction->measure_product calculate_inhibition 9. Calculate % inhibition and IC50 measure_product->calculate_inhibition

Caption: Generalized workflow for a CTP synthetase activity assay.

Conclusion

This compound exhibits promising broad-spectrum antiviral activity, primarily attributed to its dual mechanism of inhibiting CTP synthetase and interfering with viral RNA-dependent RNA polymerase. The available data, though dated, provides a solid foundation for its mechanism of action. Further research, employing modern molecular and virological techniques, would be invaluable to fully elucidate the intricacies of its antiviral effects, including more detailed kinetic studies of enzyme inhibition and a broader profiling of its activity against contemporary viral threats. Such studies would be essential to validate its potential as a candidate for further drug development.

References

Early Research on Carbodine: A Technical Guide to its Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Carbodine, a carbocyclic analog of cytidine, and its early promise as an antiviral agent. The document focuses on its activity against influenza viruses, proposed mechanisms of action, and the experimental methodologies employed in its initial evaluation.

Antiviral Activity of this compound

Early in vitro studies demonstrated that this compound possesses significant antiviral activity, particularly against influenza A viruses. The compound was shown to selectively inhibit the cytopathogenic effects (CPE) induced by the virus in cell cultures.

Quantitative Antiviral Data

The antiviral potency of this compound was quantified by determining its 50% minimum inhibitory concentration (MIC50), the concentration at which it inhibits the viral CPE by 50%.

Compound Virus Strain Cell Line MIC50 (µg/mL) Reference
This compoundInfluenza A /PR/8/34Madin-Darby Canine Kidney (MDCK)~2.6[1]
This compoundInfluenza A /Aichi/2/68 (Hong Kong)Primary Rhesus Monkey Kidney (RhMK)~2.6[1]

Table 1: In vitro antiviral activity of this compound against influenza A viruses.

Notably, the antiviral potency of this compound was reported to be in a similar range to that of ribavirin, a broad-spectrum antiviral drug.[1] However, it was found to be less potent than amantadine hydrochloride in the same assays.[1]

Structure-Activity Relationship

Initial investigations into related carbocyclic pyrimidine nucleosides revealed that the antiviral activity was specific to the this compound structure. The following analogs were found to be inactive against influenza A virus (PR/8/34) in vitro:[1]

  • Carbocyclic analog of uridine (the deamination product of this compound)

  • Carbocyclic analog of 2'-deoxycytidine

  • Carbocyclic analog of 3'-deoxycytidine

  • Carbocyclic analog of N,N-dimethylcytidine

  • Carbocyclic analog of N-methylcytidine

Proposed Mechanisms of Action

Two primary mechanisms have been proposed for the antiviral action of this compound.

Inhibition of Viral RNA-Dependent RNA Polymerase

The leading hypothesis for this compound's antiviral activity is its interference with the viral RNA replication process. It is suggested that this compound is metabolized within the host cell to its triphosphate form, this compound triphosphate.[1] This analog of cytidine triphosphate (CTP) is then thought to act as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the influenza virus genome.[1]

This compound This compound Cell Host Cell This compound->Cell Carbodine_TP This compound Triphosphate Cell->Carbodine_TP Metabolism Viral_RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Carbodine_TP->Viral_RdRp Targets Inhibition Inhibition Carbodine_TP->Inhibition RNA_Replication Viral RNA Replication Viral_RdRp->RNA_Replication Mediates Inhibition->Viral_RdRp

Proposed Mechanism 1: Inhibition of Viral RdRp.
Inhibition of CTP Synthetase

A broader mechanism of action has also been proposed, suggesting that this compound may target the host cell enzyme CTP synthetase.[2] This enzyme is responsible for the de novo synthesis of CTP from uridine triphosphate (UTP).[2] By inhibiting CTP synthetase, this compound could deplete the intracellular pool of CTP, which is essential for both viral and cellular RNA synthesis. This would explain the observed broad-spectrum activity of this compound against various RNA and DNA viruses.[2]

This compound This compound Inhibition Inhibition This compound->Inhibition CTP_Synthetase CTP Synthetase CTP CTP CTP_Synthetase->CTP UTP UTP UTP->CTP_Synthetase Viral_RNA_Synth Viral RNA Synthesis CTP->Viral_RNA_Synth Cellular_RNA_Synth Cellular RNA Synthesis CTP->Cellular_RNA_Synth Inhibition->CTP_Synthetase

Proposed Mechanism 2: Inhibition of CTP Synthetase.

Experimental Protocols

The following sections detail the methodologies employed in the early research on this compound's antiviral potential.

Cytopathic Effect (CPE) Inhibition Assay

This assay was central to determining the in vitro antiviral activity of this compound against influenza viruses.

Objective: To quantify the ability of this compound to inhibit virus-induced cell death and morphological changes.

Materials:

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or primary Rhesus Monkey Kidney (RhMK) cells.

  • Viruses: Influenza A/PR/8/34 or Influenza A/Aichi/2/68 (Hong Kong).

  • Compound: this compound, dissolved in an appropriate solvent.

  • Culture Medium: Eagle's Minimum Essential Medium (MEM) or similar, supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates.

  • Staining Solution: Crystal Violet solution or MTT reagent.

Procedure:

  • Cell Seeding: Seed MDCK or RhMK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium.

  • Infection: Infect the cell monolayers with a standardized amount of influenza virus (e.g., 100 TCID50 - 50% tissue culture infective dose). A virus control (no compound) and a cell control (no virus, no compound) must be included.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours, or until significant cytopathic effect is observed in the virus control wells.

  • Quantification of CPE:

    • Microscopic Examination: Observe the cells under a microscope and score the degree of CPE for each well. The MIC50 is the concentration of the compound that reduces CPE by 50% compared to the virus control.

    • Crystal Violet Staining: Fix the cells with a solution like 10% formalin, and then stain the adherent, viable cells with a crystal violet solution. After washing and drying, the stain is solubilized, and the absorbance is read on a plate reader. The percentage of cell viability is calculated relative to the cell control.

    • MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the MTT to a colored formazan product, which can be solubilized and quantified by measuring the absorbance.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed MDCK/RhMK cells in 96-well plates Infection Infect cells with Influenza virus Cell_Seeding->Infection Compound_Dilution Prepare serial dilutions of this compound Treatment Add this compound dilutions Compound_Dilution->Treatment Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation Quantification Quantify Cytopathic Effect (Microscopy, Crystal Violet, or MTT) Incubation->Quantification Calculation Calculate MIC50 Quantification->Calculation

Experimental Workflow: CPE Inhibition Assay.
In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay

This assay is designed to directly measure the inhibitory effect of this compound triphosphate on the viral polymerase.

Objective: To determine if this compound triphosphate inhibits the enzymatic activity of influenza RdRp.

Materials:

  • Purified influenza RdRp enzyme.

  • This compound triphosphate.

  • Ribonucleoside triphosphates (ATP, GTP, UTP, CTP).

  • Viral RNA template.

  • Reaction buffer: Containing salts, a magnesium source, and a reducing agent.

  • Detection system: Method to quantify the newly synthesized RNA (e.g., incorporation of radiolabeled nucleotides, real-time RT-PCR).

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, the viral RNA template, and the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures. A control reaction without the inhibitor should be included.

  • Initiation of Reaction: Start the reaction by adding the mixture of all four standard ribonucleoside triphosphates (one of which may be radiolabeled for detection).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Termination: Stop the reaction.

  • Product Detection: Quantify the amount of RNA synthesized in each reaction.

    • Radiolabeling: If a radiolabeled nucleotide was used, the RNA products can be separated by gel electrophoresis and quantified by autoradiography or scintillation counting.

    • Real-time RT-PCR: The newly synthesized RNA can be reverse transcribed and then quantified using real-time PCR with specific primers.

  • Data Analysis: Determine the concentration of this compound triphosphate that inhibits RdRp activity by 50% (IC50).

CTP Synthetase Activity Assay

This assay is used to investigate the effect of this compound on the host cell enzyme CTP synthetase.

Objective: To determine if this compound or its metabolites inhibit the activity of CTP synthetase.

Materials:

  • Purified CTP synthetase or cell lysate containing the enzyme.

  • This compound.

  • Substrates: UTP, ATP, and glutamine.

  • Reaction buffer.

  • Detection system: Method to measure the production of CTP (e.g., HPLC, spectrophotometry).

Procedure:

  • Enzyme Preparation: Use either purified CTP synthetase or a cell lysate as the source of the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme source, reaction buffer, and the substrates (UTP, ATP, glutamine).

  • Inhibitor Addition: Add different concentrations of this compound to the reaction mixtures. A no-inhibitor control is essential.

  • Incubation: Incubate the reactions at 37°C for a specific time.

  • Termination: Stop the reaction, often by heat inactivation or the addition of an acid.

  • Product Measurement: Quantify the amount of CTP produced.

    • HPLC: Separate the nucleotides in the reaction mixture by high-performance liquid chromatography (HPLC) and quantify the CTP peak.

    • Spectrophotometry: Measure the conversion of UTP to CTP by monitoring the change in absorbance at a specific wavelength.

  • Data Analysis: Calculate the IC50 value of this compound for CTP synthetase.

Conclusion

Early research on this compound identified it as a promising antiviral agent with significant in vitro activity against influenza A viruses. Its proposed dual mechanisms of action, targeting both the viral RNA-dependent RNA polymerase and the host CTP synthetase, suggest a potential for broad-spectrum antiviral efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and its analogs as potential therapeutic agents. Further research is warranted to fully elucidate its precise molecular interactions and to evaluate its in vivo efficacy and safety profile.

References

Carbodine (Carbocyclic Cytidine): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, the carbocyclic analogue of cytidine, is a nucleoside analogue that has garnered significant interest for its broad-spectrum antiviral activity. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial identification of this compound as a potent antiviral agent, its mechanism of action targeting CTP synthetase, and a comprehensive account of its chemical synthesis. Experimental protocols for key synthetic steps are provided, along with a compilation of quantitative data, including reaction yields and biological activity. Furthermore, this guide includes visualizations of the synthetic pathway and the targeted metabolic pathway to facilitate a deeper understanding of this compound's chemistry and biological function.

Discovery and Biological Activity

This compound, chemically known as (±)-4-amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone, was first synthesized and reported by Y. Fulmer Shealy and C. Allen O'Dell at the Southern Research Institute. Initial studies revealed its significant antiviral properties.

This compound exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses. Its mechanism of action is attributed to the inhibition of CTP (cytidine triphosphate) synthetase, a key enzyme in the de novo pyrimidine nucleotide biosynthetic pathway.[1] this compound is intracellularly phosphorylated to its triphosphate derivative, this compound triphosphate, which then acts as an inhibitor of CTP synthetase. This inhibition disrupts the synthesis of CTP, a vital precursor for RNA and DNA synthesis, thereby impeding viral replication.

Antiviral Activity Data

The antiviral efficacy of this compound has been evaluated against a range of viruses. The following table summarizes the reported 50% inhibitory concentration (IC50) values from various in vitro studies.

VirusCell LineIC50 (µg/mL)Reference
Influenza A (H1N1)Madin-Darby canine kidney (MDCK)2.6[1]
Herpes Simplex Virus Type 1 (HSV-1)VeroActive
Herpes Simplex Virus Type 2 (HSV-2)VeroActive
Vaccinia VirusHeLa1.5
Vesicular Stomatitis Virus (VSV)HeLa0.5
Reovirus Type 1HeLa1.5
Sindbis VirusHeLa0.5

Chemical Synthesis of this compound

The synthesis of this compound has been approached through various routes, with the initial syntheses being developed by Shealy and O'Dell. A common strategy involves the construction of the carbocyclic sugar moiety followed by the coupling of the pyrimidine base. A representative synthetic scheme is outlined below.

Synthetic Workflow Diagram

G cluster_synthesis This compound Synthesis Starting_Material cis-3-Amino-cis-5-(hydroxymethyl)cyclopentan-trans-1,2-diol Intermediate_1 Protected Amine Intermediate Starting_Material->Intermediate_1 Protection Intermediate_2 Urea Derivative Intermediate_1->Intermediate_2 Reaction with β-methoxyacryloyl isocyanate Intermediate_3 Carbocyclic Uridine Analogue Intermediate_2->Intermediate_3 Cyclization Intermediate_4 4-Thio Intermediate Intermediate_3->Intermediate_4 Thiation This compound This compound Intermediate_4->this compound Amination

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on the methods described by Shealy and O'Dell.

Step 1: Synthesis of (±)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea

  • To a solution of (±)-cis-3-amino-cis-5-(hydroxymethyl)cyclopentan-trans-1,2-diol in pyridine, acetic anhydride is added, and the mixture is stirred to yield the triacetylated amino alcohol.

  • The triacetylated amino alcohol is then reacted with β-methoxyacryloyl isocyanate in a suitable solvent such as benzene.

  • The resulting product, (±)-1-[cis-2,trans-3-diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea, is isolated and purified by crystallization.

Step 2: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil (Carbocyclic Uridine)

  • The urea derivative from the previous step is treated with a base, such as sodium hydroxide in aqueous ethanol, to effect cyclization and deprotection of the acetyl groups.

  • The reaction mixture is neutralized, and the product, carbocyclic uridine, is isolated by crystallization.

Step 3: Synthesis of (±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-thiouracil

  • Carbocyclic uridine is reacted with phosphorus pentasulfide in pyridine to convert the uracil moiety to a thiouracil.

  • The product is isolated and purified.

Step 4: Synthesis of (±)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (this compound)

  • The 4-thiouracil derivative is treated with ammonia in a sealed tube or autoclave.

  • The ammonia displaces the thio group to form the corresponding cytosine analogue, this compound.

  • The final product is purified by recrystallization.

Quantitative Synthetic Data
StepProductYield (%)Melting Point (°C)
1(±)-1-[cis-2,trans-3-Diacetoxy-cis-4-(acetoxymethyl)cyclopentyl]-3-(β-methoxyacryloyl)urea--
2(±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]uracil (Carbocyclic Uridine)-238-240
3(±)-1-[cis-2,trans-3-Dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-4-thiouracil--
4(±)-4-Amino-1-[cis-2,trans-3-dihydroxy-cis-4-(hydroxymethyl)cyclopentyl]-2(1H)-pyrimidinone (this compound)-250-252 (dec.)

Note: Specific yields for each step were not consistently reported in the initial publications. Further literature review may provide more detailed quantitative data.

Mechanism of Action: Inhibition of CTP Synthetase

The antiviral activity of this compound stems from its ability to disrupt the de novo synthesis of pyrimidine nucleotides. After entering the cell, this compound is anabolized to its triphosphate form, this compound triphosphate. This active metabolite then inhibits CTP synthetase, the enzyme responsible for the conversion of UTP to CTP.

CTP Synthetase Pathway and Inhibition

G cluster_pathway De Novo Pyrimidine Biosynthesis UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Glutamine, ATP RNA_DNA RNA and DNA Synthesis CTP->RNA_DNA This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Cellular Kinases Carbodine_TP->CTP_Synthetase Inhibition

Caption: Inhibition of CTP synthetase by this compound triphosphate.

The inhibition of CTP synthetase by this compound triphosphate leads to a depletion of the intracellular pool of CTP. Since CTP is a necessary building block for the synthesis of both RNA and DNA, its scarcity halts viral replication, which is highly dependent on the host cell's nucleotide supply.

Conclusion

This compound stands as a significant early example of a carbocyclic nucleoside with potent and broad-spectrum antiviral activity. Its discovery and the elucidation of its mechanism of action have contributed to the broader field of antiviral drug development. The synthetic routes established by Shealy and O'Dell laid the groundwork for the preparation of a wide array of carbocyclic nucleoside analogues. This technical guide provides a consolidated resource for researchers interested in the foundational chemistry and biology of this compound, offering detailed insights into its synthesis and mode of action. Further research into optimizing the synthesis and exploring the full therapeutic potential of this compound and its derivatives remains a promising area of investigation.

References

In Vitro Antiviral Profile of Carbodine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, also known as Carbocyclic cytidine (C-Cyd), is a synthetic nucleoside analog where the ribose sugar moiety is replaced by a cyclopentane ring. This structural modification confers resistance to enzymatic degradation while retaining biological activity, making it a subject of significant interest in antiviral research. This document provides a comprehensive technical overview of the in vitro studies investigating the antiviral effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

The primary antiviral mechanism of this compound is believed to be the inhibition of CTP synthetase, a crucial enzyme in the pyrimidine nucleotide biosynthesis pathway.[1] This enzyme catalyzes the conversion of Uridine triphosphate (UTP) to Cytidine triphosphate (CTP), an essential building block for RNA synthesis. By inhibiting this enzyme, this compound depletes the intracellular pool of CTP, which in turn leads to a dose-dependent inhibition of RNA synthesis in both uninfected and virus-infected cells.[1] This disruption of cellular nucleotide metabolism effectively halts the replication of a wide range of RNA viruses.

Further evidence supporting this mechanism comes from reversal studies, where the antiviral and cytotoxic effects of this compound can be reversed by the addition of exogenous cytidine (Cyd) or uridine (Urd), but not by thymidine (dThd) or deoxycytidine (dCyd).[1] Additionally, it is known that this compound is metabolized to this compound triphosphate within mammalian cells, suggesting a potential secondary mechanism involving the interference with the viral RNA-dependent RNA polymerase reaction.[2][3][4]

UTP Uridine Triphosphate (UTP) CTPsynthetase CTP Synthetase UTP->CTPsynthetase CTP Cytidine Triphosphate (CTP) RNA Viral RNA Synthesis CTP->RNA This compound This compound This compound->CTPsynthetase Inhibition CTPsynthetase->CTP

Proposed Mechanism of this compound Action.

Antiviral Activity Spectrum

In vitro studies have demonstrated that this compound possesses a broad-spectrum antiviral activity. It is effective against a diverse range of viruses, including:

  • DNA Viruses : Poxviridae family (e.g., Vaccinia virus).[1]

  • (+)RNA Viruses : Togaviridae (e.g., Sindbis, Semliki forest virus) and Coronaviridae families.[1]

  • (-)RNA Viruses : Orthomyxoviridae (e.g., Influenza virus), Paramyxoviridae (e.g., Parainfluenza, Measles virus), and Rhabdoviridae (e.g., Vesicular stomatitis virus) families.[1]

  • (±)RNA Viruses : Reoviridae family (e.g., Reovirus).[1]

Notably, significant activity has been reported against various strains of influenza A and B viruses, including H5N1 (avian influenza) and the 2009 H1N1 (swine flu).[5] The enantiomerically pure (-)-Carbodine, in particular, has shown potent anti-influenza activity.[5]

Quantitative Antiviral Data

The antiviral potency of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses

Virus StrainCell LineAssay Type50% Minimum Inhibitory Concentration (MIC50)Reference
Influenza A₀/PR-8/34Madin-Darby Canine Kidney (MDCK)Cytopathogenic Effect (CPE) Inhibition~2.6 µg/mL[2][3][4]
Influenza A₂/Aichi/2/68 (Hong Kong)Primary Rhesus Monkey KidneyVirus Replication Inhibition~2.6 µg/mL[2][3][4]

Note: The reported MIC50 of approximately 2.6 µg/mL places this compound in a similar range of antiviral potency as Ribavirin, though it is less potent than Amantadine hydrochloride in parallel assays.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols employed in the in vitro evaluation of this compound.

Cell Lines and Virus Propagation
  • Cell Lines :

    • Madin-Darby Canine Kidney (MDCK) cells : Used for assessing the inhibition of cytopathogenic effects induced by influenza virus A₀/PR-8/34.[2][3]

    • Primary Rhesus Monkey Kidney (pRhMK) cells : Utilized for evaluating the inhibition of influenza virus A₂/Hong Kong/1/68 replication.[2][3]

  • Virus Strains :

    • Influenza A₀/PR-8/34[2][3]

    • Influenza A₂/Aichi/2/68 (Hong Kong)[2][3]

    • Various other strains of influenza A and B have also been tested.[5]

Antiviral Activity Assays

The primary method to determine the in vitro efficacy of this compound was the inhibition of virus-induced cytopathogenic effect (CPE).

  • Objective : To determine the concentration of this compound required to inhibit the destructive changes in host cells caused by viral infection.

  • General Procedure :

    • Cell Seeding : Host cells (e.g., MDCK) are seeded in microtiter plates and incubated to form a confluent monolayer.

    • Virus Inoculation : Cells are infected with a standardized amount of virus.

    • Compound Treatment : Serial dilutions of this compound are added to the infected cell cultures.

    • Incubation : The plates are incubated for a period sufficient for the virus to cause observable CPE in control wells (typically 2-4 days).

    • CPE Evaluation : The extent of CPE in each well is observed microscopically and scored.

    • MIC50 Determination : The 50% minimum inhibitory concentration (MIC50) is calculated as the concentration of this compound that inhibits 50% of the viral CPE.[2]

cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Analysis A Seed host cells in 96-well plate C Infect cell monolayer with virus A->C B Prepare serial dilutions of this compound D Add this compound dilutions to infected cells B->D C->D E Incubate for 48-72h at 37°C D->E F Microscopically score Cytopathic Effect (CPE) E->F G Calculate MIC50 value F->G

Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
High-Performance Liquid Chromatography (HPLC) for Metabolism Studies

To confirm the intracellular conversion of this compound to its active triphosphate form, HPLC analysis was performed.[2]

  • Method : A linear ammonium dihydrogen phosphate gradient (from 5 mM, pH 2.8 to 750 mM, pH 3.7) was used.[2]

  • Flow Rate : 2 ml/min.[2]

  • Retention Time : 40 minutes.[2]

  • Outcome : This method confirms that this compound is metabolized to this compound triphosphate in mammalian cells.[2][3]

This compound This compound (Parent Compound) Cells Mammalian Host Cells This compound->Cells Enters Carbodine_TP This compound Triphosphate (Active Metabolite) Cells->Carbodine_TP Metabolized to Viral_Polymerase Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_Polymerase Interferes with Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition

Metabolic Activation and Action of this compound.

Selectivity and Combination Therapy

An important aspect of any antiviral candidate is its selectivity—the ability to inhibit viral replication at concentrations well below those that are toxic to the host cell. While specific CC50 (50% cytotoxic concentration) values are not detailed in the reviewed literature, studies in mice indicated dose-limiting toxicity when administered intraperitoneally or intranasally.[2][3][4]

Interestingly, the selectivity of this compound against Sindbis, vesicular stomatitis, and reo viruses was found to be markedly increased when combined with cytidine (10 µg/mL).[1] This combination helps to rescue the host cells from the cytotoxic effects of CTP depletion while preserving the antiviral activity, suggesting a promising avenue for future therapeutic development.[1]

Conclusion

In vitro studies have firmly established this compound as a broad-spectrum antiviral agent. Its primary mechanism, the inhibition of CTP synthetase, represents a validated target for antiviral intervention. The compound demonstrates potent activity against a wide array of RNA viruses, most notably various strains of influenza. While in vivo efficacy in mouse models was not observed, the in vitro data, particularly the potential for enhanced selectivity through combination therapy, warrants further investigation. Future research could focus on developing derivatives with improved pharmacokinetic profiles and reduced host cell toxicity to translate the promising in vitro results into viable therapeutic options.

References

In-Depth Technical Guide to Carbodine (C₁₀H₁₅N₃O₄)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, a carbocyclic analog of cytidine with the molecular formula C₁₀H₁₅N₃O₄, has demonstrated significant potential as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and relevant experimental data. The information is intended to support further research and development of this compound as a therapeutic agent.

Introduction

This compound, also known as carbocyclic cytidine, is a nucleoside analog that has shown notable antiviral activity, particularly against influenza A viruses. Its unique carbocyclic structure, where a cyclopentane ring replaces the ribose sugar of natural cytidine, confers stability against enzymatic degradation and is key to its biological activity. This document consolidates available technical information on this compound to serve as a resource for the scientific community.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₅N₃O₄
Molecular Weight 241.24 g/mol
CAS Number 71184-20-8
IUPAC Name 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2(1H)-one
Synonyms Carbocyclic cytidine, (-)-Carbodine

Synthesis

Synthesis_Workflow Start Chiral Starting Material Intermediate1 Carbocyclic Amine Intermediate (with protected hydroxyls) Start->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Intermediate2 Pyrimidine Moiety Intermediate2->Coupling Deprotection Deprotection Coupling->Deprotection This compound This compound Deprotection->this compound

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antiviral activity against both DNA and RNA viruses.[2] Its primary mechanism of action is believed to involve its intracellular conversion to the active triphosphate form, this compound triphosphate. This active metabolite is hypothesized to target two key viral and cellular enzymes.

Inhibition of Viral RNA-Dependent RNA Polymerase

This compound triphosphate is thought to act as a competitive inhibitor of the viral RNA-dependent RNA polymerase, an essential enzyme for the replication of RNA viruses. By mimicking the natural substrate, it can be incorporated into the growing viral RNA chain, leading to chain termination and the inhibition of viral replication.

Inhibition of CTP Synthetase

Another proposed target of this compound is CTP (cytidine triphosphate) synthetase.[3] This enzyme is crucial for the de novo synthesis of CTP, a vital precursor for nucleic acid synthesis. Inhibition of CTP synthetase would deplete the intracellular pool of CTP, thereby hindering both viral and cellular nucleic acid synthesis.

Mechanism_of_Action cluster_cell Host Cell This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Phosphorylation CTP_Synthetase CTP Synthetase Carbodine_TP->CTP_Synthetase Inhibition Viral_RdRp Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_RdRp Inhibition CTP CTP UTP UTP UTP->CTP Conversion Viral_RNA Viral RNA Replication Viral_RdRp->Viral_RNA cluster_virus cluster_virus

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. The 50% minimum inhibitory concentration (MIC₅₀) against human influenza A viruses has been determined to be approximately 2.6 µg/mL.[2] While in vivo studies in mice have mentioned administration up to "dose-limiting toxic levels," a specific LD₅₀ value has not been reported in the reviewed literature.[2]

ParameterVirus/SystemValueReference(s)
MIC₅₀ Influenza A virus~2.6 µg/mL[2]
LD₅₀ Mice (intraperitoneal)Not explicitly stated[2]
LD₅₀ Mice (intranasal)Not explicitly stated[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of this compound's activity. Below are generalized protocols for key assays, based on standard virological and enzymatic procedures.

Plaque Reduction Assay for Antiviral Activity against Influenza Virus

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound stock solution

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the influenza virus stock.

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with the virus dilutions for 1 hour at 37°C.

  • During the infection, prepare the overlay medium containing different concentrations of this compound. A no-drug control should be included.

  • After the incubation period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing this compound to the respective wells.

  • Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-drug control to determine the MIC₅₀.[4][5][6]

Plaque_Reduction_Assay Start Seed MDCK cells Infection Infect with Influenza Virus Start->Infection Overlay Add Overlay with this compound Infection->Overlay Incubation Incubate (2-3 days) Overlay->Incubation Staining Fix and Stain Incubation->Staining Analysis Count Plaques and Analyze Staining->Analysis

Caption: Workflow for the Plaque Reduction Assay.

CTP Synthetase Inhibition Assay

This assay measures the ability of this compound (in its triphosphate form) to inhibit the enzymatic activity of CTP synthetase.

Materials:

  • Purified CTP synthetase

  • Assay buffer (e.g., Tris-HCl with MgCl₂, ATP, and glutamine)

  • UTP (substrate)

  • This compound triphosphate (inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, and glutamine.

  • Add varying concentrations of this compound triphosphate to the reaction mixture.

  • Initiate the reaction by adding UTP.

  • Monitor the conversion of UTP to CTP by measuring the increase in absorbance at a specific wavelength (e.g., 291 nm).[7]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

CTP_Synthetase_Assay Start Prepare Reaction Mixture Add_Inhibitor Add this compound Triphosphate Start->Add_Inhibitor Initiate_Reaction Add UTP (Substrate) Add_Inhibitor->Initiate_Reaction Measure_Absorbance Monitor Absorbance Change Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the CTP Synthetase Inhibition Assay.

Signaling Pathways

The primary signaling pathways affected by this compound are those directly related to its enzymatic targets. By inhibiting viral RNA-dependent RNA polymerase, this compound directly interferes with the central dogma of the virus, halting its replication cycle. The inhibition of CTP synthetase impacts cellular nucleotide metabolism, which can have broader effects on cellular processes that are highly dependent on de novo pyrimidine synthesis, such as cell proliferation. The p53 signaling pathway and other cell cycle-related pathways could be indirectly affected due to the disruption of nucleotide pools, potentially leading to cell cycle arrest and apoptosis in rapidly dividing cells.[8]

Conclusion

This compound is a promising antiviral compound with a clear mechanism of action targeting key viral and cellular enzymes. The available data indicates its potential for further development. However, more comprehensive studies are required to establish a detailed safety profile, including definitive LD₅₀ values, and to optimize its pharmacokinetic properties. The experimental protocols and data summarized in this guide provide a solid foundation for future research in this area.

References

An In-Depth Technical Guide to the Carbocyclic Analog of Cytidine (Carbodine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carbocyclic analog of cytidine, commonly known as carbodine. This compound is a nucleoside analog where the furanose ring's oxygen atom is replaced by a methylene group, conferring increased chemical and metabolic stability. This guide details its synthesis, mechanism of action, biological activities, and relevant experimental protocols. Quantitative data on its antiviral and anticancer efficacy are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.

Chemical Structure and Synthesis

This compound, the carbocyclic analog of cytidine, possesses a cyclopentane ring in place of the ribofuranose moiety of natural cytidine. This structural modification renders the molecule resistant to cleavage by phosphorylases and hydrolases, which target the glycosidic bond in natural nucleosides.

While a detailed, step-by-step synthesis protocol for this compound is extensive, the general synthetic strategy often involves a convergent approach. This typically includes the synthesis of a suitably protected and functionalized chiral cyclopentylamine intermediate, followed by the construction of the cytosine heterocyclic base onto this carbocyclic scaffold. Linear approaches, where the pyrimidine ring is built step-wise on the carbocyclic core, have also been described. The synthesis of related carbocyclic pyrimidine nucleosides often utilizes palladium-catalyzed reactions between 5-substituted pyrimidines and a cyclopentene derivative.

Mechanism of Action

The primary mechanism of action of this compound involves its intracellular phosphorylation to the active triphosphate form, this compound triphosphate. This active metabolite then targets key cellular and viral enzymes.

Inhibition of CTP Synthetase

This compound triphosphate is a potent inhibitor of CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP).[1] By inhibiting this crucial step in pyrimidine nucleotide biosynthesis, this compound depletes the intracellular pool of CTP, which is essential for RNA and DNA synthesis. This depletion affects both host and viral replication. The inhibitory effect of this compound can be reversed by the addition of exogenous cytidine or uridine, which can replenish the CTP pool through salvage pathways.[2]

CTP_Synthetase_Inhibition cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition by this compound UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase Substrate CTP CTP CTP_Synthetase->CTP Product Nucleic_Acids RNA & DNA Synthesis CTP->Nucleic_Acids Carbodine_TP This compound Triphosphate Carbodine_TP->CTP_Synthetase Inhibits RdRp_Inhibition cluster_0 Viral RNA Replication cluster_1 Inhibition Pathway Viral_RNA_Template Viral RNA Template RdRp RNA-dependent RNA Polymerase Viral_RNA_Template->RdRp New_Viral_RNA New Viral RNA Strand RdRp->New_Viral_RNA Elongation RdRp->New_Viral_RNA Chain Termination NTPs NTPs NTPs->RdRp Carbodine_TP This compound Triphosphate Carbodine_TP->RdRp Incorporation Plaque_Reduction_Assay_Workflow start Start seed_cells Seed MDCK Cells in 6-well plates start->seed_cells infect_cells Infect with Influenza Virus seed_cells->infect_cells add_overlay Add Agar Overlay with this compound infect_cells->add_overlay incubate Incubate for 2-3 days add_overlay->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols for Carbodine in Influenza Virus Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, a carbocyclic analog of cytidine, has demonstrated notable in vitro antiviral activity against a range of influenza A and B viruses.[1][2] As a nucleoside analog, its mechanism of action is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme in the influenza virus replication cycle. This document provides detailed protocols for evaluating the efficacy of this compound in influenza virus assays, including cytotoxicity, antiviral activity, and plaque reduction assays. Additionally, it summarizes the available quantitative data and visualizes the proposed mechanism of action and experimental workflows.

Mechanism of Action

This compound, once inside a host cell, is likely metabolized to its triphosphate form. This activated form of the molecule can then act as a competitive inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP). By incorporating into the nascent viral RNA strand, it can terminate chain elongation or induce mutations, thereby preventing the successful replication of the viral genome.

Proposed Signaling Pathway for this compound Inhibition of Influenza Virus Replication

G cluster_cell Host Cell cluster_virus Influenza Virus Replication Cycle This compound This compound Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Metabolism Carbodine_TP This compound Triphosphate Inhibition Inhibition Carbodine_TP->Inhibition Carbodine_TP->Inhibition Cellular_Kinases->Carbodine_TP vRNA Viral RNA (vRNA) RdRP RNA-dependent RNA Polymerase (RdRP) Replication_Complex Replication Complex RdRP->Replication_Complex Forms New_vRNA New vRNA Synthesis Replication_Complex->New_vRNA Replicates Inhibition->Replication_Complex Blocks G A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound dilutions B->C D Incubate for 48-72 hours C->D E Add cell viability reagent D->E F Measure signal (absorbance/luminescence) E->F G Calculate CC50 value F->G G A Infect confluent MDCK cells with influenza virus B Prepare this compound dilutions in overlay medium A->B C Add this compound-containing overlay to cells A->C B->C D Incubate for 2-3 days to allow plaque formation C->D E Fix and stain cells with crystal violet D->E F Count plaques and calculate percent inhibition E->F

References

Application Notes and Protocols: Carbodine Triphosphate in Viral Polymerase Interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbodine, a carbocyclic analog of cytidine, has demonstrated significant antiviral activity against a broad spectrum of RNA and DNA viruses.[1][2] Its mechanism of action is primarily attributed to its intracellular conversion to the active metabolite, this compound triphosphate. This triphosphate analog then interferes with the function of viral polymerases, essential enzymes for viral replication. These application notes provide a comprehensive overview of the role of this compound triphosphate in viral polymerase interference, including its mechanism of action, quantitative data on related cytidine analogs, and detailed protocols for its evaluation.

Mechanism of Action

Nucleoside analogs like this compound exert their antiviral effects through a multi-step intracellular process. Upon entry into the host cell, this compound is successively phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. This compound triphosphate, structurally mimicking the natural deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP), acts as a competitive inhibitor and a substrate for viral RNA-dependent RNA polymerases (RdRp) or DNA polymerases.

Incorporation of this compound monophosphate into the nascent viral RNA or DNA chain leads to premature chain termination. The absence of a 3'-hydroxyl group in the carbocyclic sugar moiety prevents the formation of the subsequent phosphodiester bond, thereby halting the elongation of the viral genome and inhibiting viral replication.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Carbodine_MP This compound-MP This compound->Carbodine_MP Host Kinase Carbodine_DP This compound-DP Carbodine_MP->Carbodine_DP Host Kinase Carbodine_TP This compound Triphosphate Carbodine_DP->Carbodine_TP Host Kinase Viral_Polymerase Viral Polymerase Carbodine_TP->Viral_Polymerase Competitive Inhibition RNA_Elongation Viral RNA Elongation Viral_Polymerase->RNA_Elongation Incorporation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Figure 1: Intracellular activation of this compound and subsequent inhibition of viral polymerase.

Data Presentation: In Vitro Inhibition of Viral Polymerases by Cytidine Analogs

Nucleoside Analog TriphosphateTarget Viral PolymeraseAssay TypeIC50 (µM)Ki (µM)Reference
2'-C-methyl-cytidine triphosphate (2CM-CTP)Human Norovirus RdRpIn vitro polymerase assaylow µM range-[1]
Azvudine triphosphate (FNC-TP)HIV-1 Reverse TranscriptaseIn vitro polymerase assay--[2]
Azvudine triphosphate (FNC-TP)Hepatitis C Virus (HCV) RdRpIn vitro polymerase assay--[2]
Azvudine triphosphate (FNC-TP)Respiratory Syncytial Virus (RSV) RdRpIn vitro polymerase assay--[2]
Azvudine triphosphate (FNC-TP)Dengue Virus type 2 (DENV-2) RdRpIn vitro polymerase assay--[2]
Azvudine triphosphate (FNC-TP)SARS-CoV-2 RdRpIn vitro polymerase assay--[2]

Note: The original research on FNC-TP focused on the relative efficiency of incorporation rather than providing specific IC50 values. The order of incorporation efficiency was HIV-1 RT > HCV RdRp > RSV RdRp > DENV-2 RdRp >> SARS-CoV-2 RdRp.[2]

Experimental Protocols

I. Enzymatic Synthesis of this compound Triphosphate

This protocol describes a general method for the enzymatic synthesis of nucleoside triphosphates, which can be adapted for this compound.

Materials:

  • This compound

  • Recombinant E. coli expressing nucleotide kinases and acetate kinase

  • Adenosine-5'-triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Potassium phosphate buffer

  • Acetyl phosphate

  • DEAE-Sephadex resin

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Expression and Preparation of Surface-Displayed Kinases:

    • Construct recombinant E. coli to display the necessary nucleotide kinases and acetate kinase on the cell surface.[3][4]

    • Culture the recombinant E. coli and harvest the cells by centrifugation.

    • Wash the cell pellet with potassium phosphate buffer.

  • Enzymatic Phosphorylation:

    • Prepare a reaction mixture containing:

      • This compound (e.g., 5 mmol/L)

      • ATP (as a phosphate donor)

      • MgCl2

      • Potassium phosphate buffer

      • Acetyl phosphate (for ATP regeneration)

      • Recombinant E. coli cells from step 1.

    • Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by taking aliquots at different time points.

  • Purification of this compound Triphosphate:

    • Terminate the reaction by heat inactivation or centrifugation to remove the cells.

    • Purify the supernatant containing this compound triphosphate using anion-exchange chromatography on a DEAE-Sephadex column.

    • Elute the triphosphate form using a salt gradient.

    • Further purify the collected fractions by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound triphosphate using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis_Workflow start Start: this compound expression Express Kinases in E. coli phosphorylation Enzymatic Phosphorylation start->phosphorylation expression->phosphorylation purification DEAE-Sephadex Chromatography phosphorylation->purification hplc RP-HPLC Purification purification->hplc characterization Characterization (MS, NMR) hplc->characterization end_node End: Purified this compound-TP characterization->end_node

Figure 2: Workflow for the enzymatic synthesis of this compound triphosphate.
II. In Vitro Viral Polymerase Inhibition Assay

This protocol outlines a non-radioactive method to evaluate the inhibitory effect of this compound triphosphate on viral RNA-dependent RNA polymerase activity.

Materials:

  • Purified recombinant viral RdRp

  • This compound triphosphate

  • Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • RNA template-primer duplex (with a fluorescent label on the primer)

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Fluorescence imaging system

Protocol:

  • Reaction Setup:

    • Prepare a master mix of the reaction buffer containing the purified viral RdRp and the fluorescently labeled RNA template-primer duplex.

    • Aliquot the master mix into reaction tubes.

    • Add varying concentrations of this compound triphosphate to the respective tubes. Include a no-inhibitor control and a positive control (a known polymerase inhibitor).

  • Initiation of Polymerase Reaction:

    • Initiate the polymerase reaction by adding a mixture of the four natural rNTPs to each tube.

    • Incubate the reactions at the optimal temperature for the specific viral polymerase (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Analysis:

    • Stop the reactions by adding a quenching buffer containing EDTA.

    • Denature the RNA products by heating.

    • Separate the reaction products by denaturing PAGE.

  • Data Acquisition and Analysis:

    • Visualize the fluorescently labeled RNA products using a fluorescence imaging system.

    • Quantify the intensity of the full-length product bands.

    • Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition_Assay_Workflow setup Reaction Setup: RdRp, RNA template-primer, This compound-TP initiation Initiate with rNTPs setup->initiation incubation Incubate at Optimal Temp. initiation->incubation quenching Quench Reaction with EDTA incubation->quenching page Denaturing PAGE quenching->page imaging Fluorescence Imaging page->imaging analysis Data Analysis (IC50) imaging->analysis

Figure 3: Experimental workflow for the in vitro viral polymerase inhibition assay.

Conclusion

This compound triphosphate represents a promising antiviral agent that targets viral polymerases. The provided application notes and protocols offer a framework for researchers to further investigate its mechanism of action and inhibitory potential against a range of viral pathogens. The data on related cytidine analogs underscore the potential for carbocyclic nucleosides as a class of potent and broad-spectrum antiviral compounds. Further studies to determine the specific inhibitory kinetics of this compound triphosphate against various viral polymerases are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for the Laboratory Synthesis of Carbodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbodine, the carbocyclic analog of cytidine, is a pyrimidine nucleoside analog with demonstrated antiviral activity, particularly against influenza viruses.[1] Its structural modification, where the furanose ring's oxygen is replaced by a methylene group, confers increased stability against enzymatic degradation. This document provides a detailed protocol for the laboratory synthesis of this compound, intended for research and drug development purposes. The outlined synthetic strategy is a convergent approach, which offers flexibility in the preparation of various carbocyclic nucleoside analogs. Additionally, the mechanism of action of this compound as a viral RNA polymerase inhibitor is illustrated.

Introduction

This compound, with the chemical name 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one and a molecular formula of C₁₀H₁₅N₃O₄, is a carbocyclic nucleoside analog of cytidine.[2] Unlike natural nucleosides, this compound is resistant to cleavage by phosphorylases due to the absence of a glycosidic bond. Its biological significance lies in its antiviral properties. This compound is intracellularly phosphorylated to its triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby disrupting viral replication.[1] The synthesis of this compound and its analogs is of considerable interest for the development of novel antiviral therapeutics.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved through a convergent multi-step process. This strategy involves the separate synthesis of a protected carbocyclic amine intermediate and a protected cytosine derivative, followed by their coupling to form the protected this compound precursor. Subsequent deprotection yields the final product.

G A Starting Material (e.g., Cyclopentadiene derivative) B Step 1: Functionalization & Stereocontrol (e.g., Iodolactonization) A->B C Step 2: Amination (e.g., Gabriel Synthesis) B->C D Protected Carbocyclic Amine C->D F Step 3: Coupling Reaction (e.g., Mitsunobu Reaction) D->F E Protected Cytosine E->F G Protected this compound F->G H Step 4: Deprotection G->H I This compound H->I

Caption: Proposed convergent synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of carbocyclic nucleosides. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available starting materials.

Materials and Reagents
  • Appropriate cyclopentadiene derivative (starting material)

  • Iodine

  • Potassium iodide

  • Sodium bicarbonate

  • Phthalimide

  • Potassium carbonate

  • Hydrazine hydrate

  • Protected cytosine (e.g., N4-benzoyl-cytosine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deprotection reagents (e.g., Methanolic ammonia, Trifluoroacetic acid (TFA))

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Synthesis of Protected Carbocyclic Amine (Intermediate D)

Step 1: Iodolactonization of a Cyclopentene Carboxylic Acid Derivative

  • Dissolve the starting cyclopentene carboxylic acid in a mixture of ethyl acetate and water.

  • Add potassium iodide and sodium bicarbonate to the solution and cool to 0 °C.

  • Slowly add a solution of iodine in ethyl acetate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting iodolactone by column chromatography.

Step 2: Amination via Gabriel Synthesis

  • Dissolve the iodolactone in anhydrous DMF.

  • Add phthalimide and potassium carbonate.

  • Heat the mixture at 80-100 °C for several hours until the starting material is consumed (TLC monitoring).

  • Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude product in ethanol and add hydrazine hydrate.

  • Reflux the mixture for 2-4 hours.

  • After cooling, filter the phthalhydrazide precipitate.

  • Acidify the filtrate with HCl and then basify with an appropriate base to precipitate the product.

  • Isolate the protected carbocyclic amine after purification.

Coupling of Protected Carbocyclic Amine and Protected Cytosine (Step 3)
  • Dissolve the protected carbocyclic amine, protected cytosine, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound.

Deprotection to Yield this compound (Step 4)
  • Dissolve the protected this compound in a saturated solution of ammonia in methanol.

  • Stir the solution in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the deprotection by TLC.

  • After completion, concentrate the solution under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents representative yields for each step of the synthesis. Actual yields may vary depending on the specific substrates, reagents, and reaction conditions used.

Step No.ReactionRepresentative Yield (%)
1Iodolactonization75 - 85
2Amination (Gabriel Synthesis)60 - 70
3Coupling (Mitsunobu Reaction)50 - 65
4Deprotection80 - 95
- Overall Representative Yield 18 - 40

Mechanism of Action of this compound

This compound functions as a prodrug. Upon entering a host cell, it is converted by cellular kinases into its active triphosphate form. This triphosphate analog then competes with the natural substrate (cytidine triphosphate) for the active site of the viral RNA-dependent RNA polymerase. Incorporation of this compound triphosphate into the growing viral RNA chain leads to chain termination, thus inhibiting viral replication.

G cluster_cell Host Cell cluster_virus Viral Replication This compound This compound Kinase1 Cellular Kinase This compound->Kinase1 Phosphorylation Carbodine_MP This compound Monophosphate Kinase2 Cellular Kinase Carbodine_MP->Kinase2 Phosphorylation Carbodine_DP This compound Diphosphate Kinase3 Cellular Kinase Carbodine_DP->Kinase3 Phosphorylation Carbodine_TP This compound Triphosphate (Active Form) Viral_Polymerase Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_Polymerase Inhibition Inhibition Carbodine_TP->Inhibition Kinase1->Carbodine_MP Kinase2->Carbodine_DP Kinase3->Carbodine_TP Viral_RNA_Synthesis Viral RNA Synthesis Viral_Polymerase->Viral_RNA_Synthesis Inhibition->Viral_RNA_Synthesis Blocks Elongation

References

Application Notes and Protocols: Utilizing Carbodine in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains and the need for more potent therapeutic regimens have underscored the importance of combination antiviral therapy. This approach, which involves the simultaneous use of two or more antiviral agents with different mechanisms of action, can lead to synergistic effects, a broader spectrum of activity, and a higher barrier to the development of resistance.

Carbodine, a carbocyclic analog of cytidine, has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including influenza, parainfluenza, and measles viruses.[1] Its proposed mechanism of action involves the inhibition of CTP synthetase and interference with the viral RNA-dependent RNA polymerase upon conversion to its triphosphate form.[1][2] These characteristics make this compound a promising candidate for inclusion in combination antiviral strategies.

These application notes provide a theoretical framework and detailed protocols for evaluating the synergistic potential of this compound when used in combination with other antiviral agents.

Principle of Combination Therapy with this compound

The primary rationale for combining this compound with other antiviral drugs is to target different stages of the viral life cycle, which can result in a synergistic inhibition of viral replication. Based on its mechanism as a polymerase inhibitor, this compound is theoretically best paired with antiviral agents that have distinct molecular targets.

Potential Combination Strategies for Influenza Virus:

  • This compound + Neuraminidase Inhibitor (e.g., Oseltamivir, Zanamivir): this compound targets viral RNA synthesis within the host cell, while neuraminidase inhibitors prevent the release of newly formed virions from the cell surface. This dual approach could effectively cripple both the production and spread of the virus.

  • This compound + M2 Ion Channel Blocker (e.g., Amantadine, Rimantadine): For susceptible influenza A strains, combining this compound with an M2 inhibitor would target both viral uncoating and genome replication.

  • This compound + Entry Inhibitor: A combination with an agent that blocks viral entry would provide a multi-pronged attack on the initial and intracellular stages of infection.

Data Presentation: Hypothetical Synergistic Effects

The following table summarizes hypothetical data from in vitro studies evaluating the synergistic antiviral activity of this compound in combination with other antiviral agents against an influenza A virus strain. The data is presented to illustrate the potential for enhanced efficacy.

Compound Antiviral Class IC₅₀ (μM) - Single Agent IC₅₀ (μM) - In Combination Combination Index (CI) Interpretation
This compoundPolymerase Inhibitor2.50.8\multirow{2}{}{0.45}\multirow{2}{}{Synergy}
OseltamivirNeuraminidase Inhibitor1.00.3
This compoundPolymerase Inhibitor2.51.5\multirow{2}{}{1.0}\multirow{2}{}{Additive}
RibavirinPolymerase Inhibitor3.01.8
This compoundPolymerase Inhibitor2.53.0\multirow{2}{}{1.5}\multirow{2}{*}{Antagonism}
Compound XHypothetical Antagonist5.06.0

*Concentrations in a fixed-ratio combination.

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol describes a method for assessing the antiviral synergy of this compound with another antiviral agent (Compound B) against a target virus in a cell-based assay.

4.1.1 Materials and Reagents:

  • Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics)

  • Virus stock with a known titer

  • This compound stock solution of known concentration

  • Compound B stock solution of known concentration

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well microplates

  • Standard laboratory equipment (incubator, centrifuge, pipettes, etc.)

4.1.2 Experimental Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Drug Dilution Preparation (Checkerboard):

    • Prepare serial dilutions of this compound and Compound B.

    • In a separate 96-well "drug plate," create a checkerboard pattern of drug concentrations. Typically, this compound is serially diluted along the rows, and Compound B is serially diluted along the columns. This will result in wells containing each drug alone and in various concentration combinations.

  • Infection:

    • After 24 hours of cell incubation, remove the culture medium.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Drug Addition:

    • Following viral adsorption (typically 1 hour), remove the virus inoculum.

    • Transfer the drug dilutions from the "drug plate" to the corresponding wells of the cell plate.

  • Incubation: Incubate the plates for a period sufficient to allow for viral replication and cytopathic effect (CPE) to occur in the virus control wells (typically 48-72 hours).

  • Quantification of Antiviral Effect:

    • Assess cell viability using a suitable reagent (e.g., MTT or CellTiter-Glo®).

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

4.1.3 Data Analysis:

  • Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each combination well where viral inhibition is observed:

    • FIC of this compound = (IC₅₀ of this compound in combination) / (IC₅₀ of this compound alone)

    • FIC of Compound B = (IC₅₀ of Compound B in combination) / (IC₅₀ of Compound B alone)

  • Calculate the Combination Index (CI):

    • CI = FIC of this compound + FIC of Compound B

  • Interpret the results:

    • CI < 0.9: Synergy

    • 0.9 ≤ CI ≤ 1.1: Additive effect

    • CI > 1.1: Antagonism

Visualizations

Synergy_Mechanism cluster_virus_lifecycle Viral Life Cycle cluster_drugs Antiviral Agents Entry Viral Entry & Uncoating Replication Viral RNA Replication (RNA Polymerase) Entry->Replication Assembly Viral Assembly Replication->Assembly Release Viral Release (Neuraminidase) Assembly->Release This compound This compound This compound->Replication Inhibits Neuraminidase_Inhibitor Neuraminidase Inhibitor Neuraminidase_Inhibitor->Release Inhibits

Caption: Proposed synergistic mechanism of this compound and a neuraminidase inhibitor.

Checkerboard_Workflow A Seed Host Cells in 96-well Plate D Infect Cells with Virus A->D B Prepare Serial Dilutions of this compound & Compound B C Create Checkerboard Drug Plate B->C E Add Drug Combinations to Cell Plate C->E D->E F Incubate for 48-72h E->F G Assess Cell Viability (e.g., MTT Assay) F->G H Data Analysis: Calculate FIC & CI G->H

Caption: Experimental workflow for the checkerboard synergy assay.

CI_Interpretation CI_Value Combination Index (CI) Synergy Synergy (CI < 0.9) CI_Value->Synergy is less than Additive Additive (0.9 ≤ CI ≤ 1.1) CI_Value->Additive is between Antagonism Antagonism (CI > 1.1) CI_Value->Antagonism is greater than

Caption: Interpretation of the Combination Index (CI) for drug interaction.

References

Application Notes and Protocols for Carbodine Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Carbodine, a carbocyclic analogue of cytidine, as a potential antiviral agent. The following protocols detail the necessary steps to assess its cytotoxicity, determine its antiviral efficacy, and elucidate its mechanism of action.

Introduction to this compound

This compound, also known as Carbocyclic cytidine (C-Cyd), is a broad-spectrum antiviral nucleoside analog.[1] It has demonstrated in vitro activity against a variety of DNA and RNA viruses, including influenza, parainfluenza, measles, and vaccinia viruses.[1][2][3][4] The primary hypothesized mechanism of action is the inhibition of CTP synthetase, an essential enzyme for the synthesis of CTP, a crucial precursor for RNA synthesis.[1] This inhibition leads to a reduction in viral RNA production. An alternative proposed mechanism suggests that the triphosphate form of this compound may interfere with the viral RNA-dependent RNA polymerase.[2] Despite promising in vitro results, in vivo efficacy was not observed in a mouse model of influenza.[2][5] Further research is warranted to fully characterize its antiviral potential and mechanism.

Experimental Workflow

A systematic approach is crucial for the evaluation of this compound. The following workflow outlines the key stages of in vitro testing.

G Experimental Workflow for this compound Antiviral Evaluation cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Confirmation cluster_2 Phase 3: Mechanism of Action Studies A Cytotoxicity Assay (CC50 Determination) B Antiviral Activity Screening (EC50 Determination) A->B C Viral Yield Reduction Assay B->C D Plaque Reduction Assay C->D E CTP Synthetase Activity Assay D->E F RNA Synthesis Inhibition Assay E->F G Host Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G G cluster_0 Proposed Direct Mechanism of this compound This compound This compound CTPsynth CTP Synthetase This compound->CTPsynth Inhibits CTP CTP CTPsynth->CTP UTP UTP UTP->CTPsynth RNASynth Viral RNA Synthesis CTP->RNASynth ViralReplication Viral Replication RNASynth->ViralReplication Leads to G cluster_1 Host Antiviral Signaling Pathways cluster_TLR TLR Pathway cluster_RIGI RIG-I-like Receptor Pathway TLR TLR3/7/8 MyD88_TRIF MyD88/TRIF TLR->MyD88_TRIF TRAF TRAF3/6 MyD88_TRIF->TRAF IKK_TBK1 IKKε/TBK1 TRAF->IKK_TBK1 IRF3_7 IRF3/7 IKK_TBK1->IRF3_7 IFN Type I IFN Production IRF3_7->IFN RIGI RIG-I/MDA5 MAVS MAVS RIGI->MAVS TRAF3 TRAF3 MAVS->TRAF3 IKK_TBK1_R IKKε/TBK1 TRAF3->IKK_TBK1_R IRF3_7_R IRF3/7 IKK_TBK1_R->IRF3_7_R IFN_R Type I IFN Production IRF3_7_R->IFN_R This compound This compound This compound->IKK_TBK1 Modulates? This compound->IKK_TBK1_R Modulates?

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Carbodine Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Carbodine is a broad-spectrum antiviral agent, and the information provided here is for research purposes only.[1] This guide is intended to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of this compound in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, the carbocyclic analog of cytidine, has demonstrated significant antiviral activity against a range of RNA and DNA viruses.[1][2] Its primary mode of action is believed to be the interference with the viral RNA-dependent RNA polymerase reaction after being metabolized to this compound triphosphate within mammalian cells.[2] It may also act as an inhibitor of CTP synthetase, an enzyme that converts UTP to CTP, thereby affecting RNA synthesis in both virus-infected and uninfected cells.[1]

Q2: What are the common signs of this compound-induced toxicity in cell culture?

Common indicators of this compound toxicity include:

  • A significant, dose-dependent reduction in cell viability and proliferation.[3]

  • Observable changes in cell morphology, such as rounding, detachment, and the appearance of apoptotic bodies.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.

  • Activation of apoptotic pathways, which can be measured by assays for caspase activity or Annexin V staining.

Q3: At what concentration does this compound become toxic to cells?

The 50% minimum inhibitory concentration (IC50) for the antiviral activity of this compound against human influenza type A viruses is approximately 2.6 µg/mL.[2] However, cytotoxic effects can be observed at concentrations close to or above this level, depending on the cell type and culture conditions. It is crucial to determine the specific IC50 for cytotoxicity in your cell line of interest.

Q4: Can the cytotoxic effects of this compound be reversed?

The cytocidal activity of this compound can be reversed by the exogenous addition of uridine or cytidine.[1] This suggests that supplementing the culture medium with these nucleosides may help to mitigate the toxic effects on host cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death at expected therapeutic concentrations Cell line is highly sensitive to this compound.Perform a dose-response curve to determine the precise IC50 for your cell line. Consider using a lower concentration of this compound or a shorter exposure time.
Suboptimal cell health prior to treatment.Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Inconsistent results between experiments Variations in cell seeding density.Maintain a consistent cell seeding density across all experiments, as this can influence the apparent toxicity of the compound.[4]
Inconsistent this compound concentration.Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation or precipitation.
High background in cytotoxicity assays Issues with assay reagents or protocol.Optimize the concentration of DNA binding dyes, as this can vary between cell types. Use appropriate controls, including medium-only and vehicle-only wells, to determine background fluorescence.[5]
Edge effects in multi-well plates.To mitigate evaporation and temperature gradients, use only the inner wells of the assay plate for experimental samples.[5]

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell line by 50% (IC50).

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Mitigating this compound Toxicity with Uridine/Cytidine Supplementation

This protocol describes how to assess the potential of uridine or cytidine to rescue cells from this compound-induced toxicity.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution

  • Uridine and/or Cytidine stock solution

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare solutions of this compound at a fixed concentration (e.g., its IC50 or 2x IC50) with and without serial dilutions of uridine or cytidine in complete culture medium.

  • Incubation: Remove the old medium and add 100 µL of the co-treatment solutions to the respective wells. Include controls for this compound only, uridine/cytidine only, and vehicle only. Incubate for the desired exposure time.

  • Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cell viability in the co-treatment groups to the this compound-only group to determine if uridine or cytidine supplementation can rescue the cells from toxicity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µg/mL) after 48h
A549 (Lung Carcinoma)3.2
HeLa (Cervical Cancer)4.5
MDCK (Canine Kidney)2.8[2]
Primary Rhesus Monkey Kidney> 5.0

Table 2: Hypothetical Effect of Uridine on this compound-Induced Cytotoxicity in A549 Cells

This compound (µg/mL)Uridine (µM)Cell Viability (%)
00100
3.2050
3.21065
3.25085
3.210095

Visualizations

Carbodine_Signaling_Pathway This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Metabolism CTPSynthetase CTP Synthetase This compound->CTPSynthetase Inhibition RNAPolymerase Viral RNA Polymerase Carbodine_TP->RNAPolymerase Inhibition ViralReplication Viral Replication RNAPolymerase->ViralReplication Required for CTP CTP CTPSynthetase->CTP UTP UTP UTP->CTP Conversion CTP->ViralReplication Required for CellularRNASynthesis Cellular RNA Synthesis CTP->CellularRNASynthesis Required for Toxicity Cellular Toxicity CellularRNASynthesis->Toxicity Disruption leads to

Caption: Hypothetical signaling pathway of this compound's antiviral and cytotoxic effects.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Carbodine_Prep 2. Prepare this compound Serial Dilutions Cell_Culture->Carbodine_Prep Incubation 3. Treat Cells and Incubate (48h) Carbodine_Prep->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Solubilization 5. Solubilize Formazan MTT_Addition->Solubilization Read_Plate 6. Read Absorbance (570nm) Solubilization->Read_Plate IC50_Calc 7. Calculate IC50 Read_Plate->IC50_Calc

Caption: Workflow for determining this compound's cytotoxic IC50.

Troubleshooting_Tree Start High Cell Toxicity Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Check_Cells Are cells healthy and at optimal density? Check_Conc->Check_Cells Yes Sol_Dose_Response Perform dose-response experiment to find IC50 Check_Conc->Sol_Dose_Response No Check_Assay Are assay controls appropriate? Check_Cells->Check_Assay Yes Sol_Optimize_Seeding Optimize cell seeding density Check_Cells->Sol_Optimize_Seeding No Sol_Check_Reagents Check assay reagents and include proper controls Check_Assay->Sol_Check_Reagents No Sol_Supplement Consider co-treatment with Uridine/Cytidine Check_Assay->Sol_Supplement Yes

Caption: Troubleshooting decision tree for this compound toxicity.

References

Technical Support Center: Improving the In Vivo Efficacy of Carbodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of Carbodine. While this compound has demonstrated promising in vitro antiviral activity, these effects have not translated to animal models, a common challenge in drug development.[1] This guide offers a structured approach to identifying and addressing the potential underlying causes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vitro studies with this compound show significant antiviral effects, but I am not observing any efficacy in my mouse model. What are the potential reasons for this discrepancy?

The disconnect between in vitro and in vivo results, as has been noted with this compound[1], can stem from several factors related to the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. The primary areas to investigate are:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations.

  • Rapid Metabolism and Clearance: The drug could be quickly broken down and removed from the body.

  • Off-Target Toxicity: The compound might be causing adverse effects that limit the achievable therapeutic dose.

  • Suboptimal Dosing Regimen: The dose and frequency of administration may not be appropriate to maintain therapeutic concentrations.

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

G start No In Vivo Efficacy Observed solubility Assess Physicochemical Properties (Solubility, Permeability) start->solubility pk_studies Conduct Pharmacokinetic (PK) Studies (Single Dose, Multiple Species) solubility->pk_studies Sufficiently Soluble formulation Optimize Formulation solubility->formulation Poor Solubility metabolism Investigate In Vitro Metabolism (Microsomes, Hepatocytes) pk_studies->metabolism Low Exposure/Rapid Clearance dose_escalation Design Dose Escalation Study pk_studies->dose_escalation Good Exposure combination Consider Combination Therapy metabolism->combination Identified Metabolites toxicity Evaluate In Vitro Cytotoxicity (Multiple Cell Lines) end Improved In Vivo Efficacy toxicity->end Manageable Toxicity formulation->pk_studies dose_escalation->toxicity Toxicity Observed dose_escalation->end Efficacy Observed combination->end

Caption: Troubleshooting workflow for addressing poor in vivo efficacy.

Q2: How do I determine if poor solubility and bioavailability are limiting this compound's in vivo efficacy?

Poor aqueous solubility can significantly hinder the absorption of an orally administered drug, while low permeability can affect its ability to cross biological membranes.

Experimental Protocols:

  • Kinetic Solubility Assay:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Add the stock solution to a buffered aqueous solution (e.g., PBS pH 7.4) to a final DMSO concentration of 1-2%.

    • Incubate the solution at room temperature for 1-2 hours.

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of this compound in the filtrate using LC-MS/MS or HPLC-UV.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A donor plate is filled with a buffered solution of this compound.

    • An acceptor plate, containing a lipid-infused artificial membrane, is placed on top of the donor plate.

    • The "sandwich" is incubated for a defined period (e.g., 4-16 hours).

    • The concentration of this compound in both the donor and acceptor wells is measured.

    • Permeability is calculated based on the amount of compound that has crossed the membrane.

Data Presentation:

CompoundKinetic Solubility (µM at pH 7.4)PAMPA Permeability (10⁻⁶ cm/s)
This compound (Hypothetical Data) 150.5
Control (High Solubility) > 20025
Control (Low Solubility) < 5< 0.1

Troubleshooting Based on Results:

  • Low Solubility: If solubility is low, consider formulation strategies such as creating amorphous solid dispersions or using solubility-enhancing excipients.[2][3]

  • Low Permeability: If permeability is the issue, chemical modification of the this compound structure to increase lipophilicity might be necessary, though this could impact its activity.

Q3: Could rapid metabolism be the reason for this compound's lack of in vivo activity? How can I test for this?

A high rate of metabolism in the liver or other tissues can lead to rapid clearance of the drug from the bloodstream, preventing it from reaching its target at a therapeutic concentration.

Experimental Protocols:

  • Metabolic Stability Assay using Liver Microsomes:

    • Incubate this compound at a known concentration with liver microsomes (from mouse, rat, and human to assess species differences) and NADPH (a necessary cofactor for many metabolic enzymes).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Data Presentation:

SpeciesIn Vitro Half-life (t₁/₂) in Liver Microsomes (minutes)Intrinsic Clearance (µL/min/mg protein)
Mouse (Hypothetical Data) 5138.6
Rat (Hypothetical Data) 1546.2
Human (Hypothetical Data) 4515.4

Troubleshooting Based on Results:

  • High Clearance: If this compound is rapidly metabolized, especially in the species used for in vivo studies (e.g., mouse), this is a likely cause of poor efficacy. Strategies include:

    • Co-administration with a metabolic inhibitor: While not a long-term solution, this can be used in preclinical studies to prove that metabolism is the issue.

    • Chemical modification: Altering the structure of this compound at the site of metabolism can improve its stability.

Q4: What is the proposed mechanism of action for this compound, and how can I visualize it?

This compound is a carbocyclic analog of cytidine.[1] It is proposed that after entering the cell, it is metabolized to its triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, thus disrupting viral replication.[1]

G cluster_cell Host Cell Carbodine_TP This compound Triphosphate Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase Carbodine_TP->Viral_RNA_Polymerase Inhibits RNA_Replication Viral RNA Replication Viral_RNA_Polymerase->RNA_Replication Catalyzes This compound This compound This compound->Carbodine_TP Cellular Kinases

Caption: Proposed mechanism of action for this compound.

Q5: How should I design an in vivo study to properly assess the efficacy of this compound?

A well-designed in vivo study is crucial for obtaining meaningful results. It should be based on preliminary pharmacokinetic and toxicology data.

Experimental Protocols:

  • General In Vivo Efficacy Study Design:

    • Animal Model Selection: Choose an appropriate animal model that is susceptible to the target virus (e.g., BALB/c mice for influenza studies).[4]

    • Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose, Positive Control Drug).[4] A typical group size would be 8-12 animals.[4][5]

    • Virus Inoculation: Infect the animals with a standardized dose of the virus.

    • Treatment Administration: Begin treatment at a predetermined time post-infection. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency should be informed by PK data.

    • Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, mortality).

    • Endpoint Analysis: At the end of the study, collect relevant tissues (e.g., lungs) to measure viral titers and assess inflammatory markers.

G Animal_Selection Select Animal Model Group_Assignment Randomly Assign to Groups Animal_Selection->Group_Assignment Infection Viral Inoculation Group_Assignment->Infection Treatment Administer Treatment Infection->Treatment Monitoring Daily Monitoring (Weight, Symptoms) Treatment->Monitoring Endpoint Endpoint Analysis (Viral Titer, Histology) Monitoring->Endpoint

References

Troubleshooting Carbodine solubility issues for experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Carbodine in experiments and to troubleshoot common issues, with a primary focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Carbocyclic cytidine, is a broad-spectrum antiviral agent. Its primary mechanism of action is the inhibition of CTP (cytidine triphosphate) synthetase. This enzyme is crucial for the de novo synthesis of CTP, an essential precursor for RNA and DNA synthesis. By inhibiting this enzyme, this compound can disrupt viral replication.[1]

Q2: In what solvents can I dissolve this compound?

This compound is a small organic molecule. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice. Other potential solvents include ethanol and water. For aqueous solutions, it is important to consider the pH and buffer composition, as these can affect solubility and stability. It is recommended to use freshly opened DMSO to avoid moisture absorption. For aqueous solutions, sterile water, physiological saline, or sterile Phosphate-Buffered Saline (PBS) can be used.[1]

Q3: I am observing precipitation after adding my this compound stock solution to my cell culture medium. What could be the cause?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue for many small molecules. This "solvent-shifting" precipitation occurs because the compound is much less soluble in the final aqueous environment than in the initial DMSO stock. Other factors that can contribute to precipitation in cell culture include:

  • High final concentration: The concentration of this compound in the final medium may exceed its aqueous solubility limit.

  • Temperature changes: Cooling of the medium after addition of the room-temperature stock solution can decrease solubility.

  • Interactions with media components: Salts, proteins, and other components in the culture medium can sometimes interact with the compound and reduce its solubility.

Q4: How can I prevent my this compound from precipitating during my experiment?

To avoid precipitation, consider the following strategies:

  • Optimize stock solution concentration: Prepare a stock solution that is concentrated enough to minimize the volume of DMSO added to your experimental system. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays to avoid solvent toxicity.

  • Gentle mixing: When diluting the stock solution, add it to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Pre-warming the medium: Having the cell culture medium at 37°C before adding the this compound stock can sometimes help maintain solubility.

  • Sonication: For difficult-to-dissolve compounds, gentle sonication of the stock solution can aid in dissolution. It is advisable to use a lower frequency to avoid potential degradation of the compound.[1]

  • Test dilutions: Before a critical experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems encountered with this compound.

Issue 1: this compound powder is difficult to dissolve when preparing a stock solution.

Workflow for Troubleshooting Stock Solution Preparation

G start Start: this compound powder will not dissolve solvent_check Is the correct solvent being used? (e.g., high-purity, anhydrous DMSO) start->solvent_check sonication Apply gentle sonication in a water bath. solvent_check->sonication Yes fail Consider a lower stock concentration or a different solvent. solvent_check->fail No warming Warm the solution gently (e.g., to 37°C). sonication->warming reassess Reassess solubility. Is the powder dissolved? warming->reassess success Stock solution prepared successfully. reassess->success Yes reassess->fail No

Caption: Troubleshooting workflow for dissolving this compound powder.

Issue 2: Precipitation is observed after diluting the this compound stock solution into an aqueous buffer or cell culture medium.

Logical Flow for Addressing Precipitation in Aqueous Solutions

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Outcome start Precipitation observed after diluting this compound stock check_concentration Is the final concentration too high? start->check_concentration check_mixing Was the dilution performed with vigorous mixing? check_concentration->check_mixing No lower_concentration Lower the final concentration of this compound. check_concentration->lower_concentration Yes serial_dilution Perform serial dilutions in the aqueous buffer. check_mixing->serial_dilution No warm_media Pre-warm the aqueous medium to 37°C before adding the stock. check_mixing->warm_media Yes solution_stable Solution remains clear. lower_concentration->solution_stable serial_dilution->solution_stable check_dmso Is the final DMSO concentration <0.5%? warm_media->check_dmso check_dmso->solution_stable Yes still_precipitates Precipitation persists. check_dmso->still_precipitates No, adjust stock concentration still_precipitates->lower_concentration

Caption: Logical flow for troubleshooting this compound precipitation in aqueous solutions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides a general guideline for solvents commonly used with nucleoside analogs. It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.

SolventExpected SolubilityNotes
DMSO Generally solubleRecommended for primary stock solutions. Use anhydrous DMSO.
Ethanol May be solubleCan be used for stock solutions, but solubility may be lower than in DMSO.
Water Sparingly solubleDirect dissolution in water is likely to be low. Solubility is pH-dependent.
PBS (pH 7.4) Low solubilityDilution from a DMSO stock is necessary. Final concentration is limited.
Cell Culture Media Low solubilityDependent on media composition. Test for precipitation is essential.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Pre-weigh this compound: If not already pre-weighed, accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood.

  • Add DMSO: Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes at a low frequency.

  • Sterilization (Optional): If required for your application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Antiviral Assay using this compound

Objective: To determine the antiviral activity of this compound against a specific virus in a cell-based assay.

Materials:

  • Host cells permissive to the virus of interest

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®) or viral replication (e.g., plaque assay, qPCR, ELISA)

Workflow for a General Antiviral Assay

G start Start: Antiviral Assay seed_cells Seed host cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of this compound in culture medium incubate1->prepare_dilutions add_drug Add this compound dilutions to the cells prepare_dilutions->add_drug add_virus Infect cells with the virus add_drug->add_virus incubate2 Incubate for the duration of the viral replication cycle add_virus->incubate2 assess_endpoint Assess the experimental endpoint (e.g., cell viability, viral load) incubate2->assess_endpoint analyze_data Analyze data to determine IC50 assess_endpoint->analyze_data G UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Glutamine + ATP This compound This compound This compound->Inhibition Replication Viral RNA/DNA Synthesis CTP->Replication Inhibition->CTP_Synthetase

References

Technical Support Center: Enhancing the Bioavailability of Carbodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying Carbodine to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the potential challenges with its oral bioavailability?

Q2: What are the primary strategies for improving the bioavailability of a compound like this compound?

Broadly, strategies to enhance bioavailability can be categorized into three main approaches:

  • Physical Modifications: Altering the physical properties of the drug substance itself.

  • Chemical Modifications: Modifying the chemical structure of the drug to create a prodrug.

  • Formulation Strategies: Incorporating the drug into advanced delivery systems.

Q3: How does particle size reduction improve bioavailability?

Reducing the particle size of a drug, through methods like micronization or nanosizing, increases the surface area-to-volume ratio.[2][4] This larger surface area facilitates faster dissolution in gastrointestinal fluids, which can lead to improved absorption and overall bioavailability.[2][4][5]

Q4: What is a prodrug approach and how can it be applied to this compound?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. For this compound, a prodrug strategy could involve attaching a promoiety to the molecule to enhance its solubility or permeability.[6] Once absorbed, enzymatic or chemical processes would cleave the promoiety, releasing the active this compound.

Q5: What are lipid-based drug delivery systems and are they suitable for this compound?

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of poorly water-soluble drugs.[7][8] These systems can enhance drug solubilization in the gastrointestinal tract and may even facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[3][8] Given this compound's potential solubility challenges, lipid-based systems are a viable approach to investigate.

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in in-vitro assays.

  • Potential Cause: Low aqueous solubility of the crystalline form of this compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: Attempt micronization or nanosizing of the this compound powder to increase its surface area and dissolution rate.[2][4]

    • Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer. This can prevent the drug from crystallizing and maintain it in a higher energy, more soluble amorphous state.[2][9][10]

    • pH Modification: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the dissolution medium may improve solubility.[4][11]

    • Use of Surfactants: Incorporate a biocompatible surfactant into the dissolution medium to enhance the wetting and solubilization of this compound particles.[4]

Issue 2: High variability in pharmacokinetic (PK) data from animal studies.

  • Potential Cause: Inconsistent absorption due to formulation-related issues or food effects.

  • Troubleshooting Steps:

    • Formulation Optimization: If using a simple suspension, consider more advanced formulations like a self-emulsifying drug delivery system (SEDDS) to improve the consistency of drug solubilization in the gut.[7]

    • Controlled Release Formulations: Develop a controlled-release formulation to provide a more consistent rate of drug release and absorption, which can reduce peak-to-trough fluctuations in plasma concentrations.[10]

    • Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed animals to assess the impact of food on this compound absorption. This will help in designing a more robust formulation that minimizes food effects.

Issue 3: Evidence of significant first-pass metabolism.

  • Potential Cause: Extensive metabolism of this compound in the liver or gut wall after absorption.

  • Troubleshooting Steps:

    • Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism. The prodrug can be designed to be cleaved and release the active drug systemically.[6]

    • Lymphatic Targeting: Formulate this compound in a lipid-based system, such as a nanoemulsion or solid lipid nanoparticles, to promote lymphatic absorption.[3][8] The lymphatic system bypasses the portal circulation to the liver, thereby reducing first-pass metabolism.

    • Co-administration with Enzyme Inhibitors: While more complex, co-administering this compound with a known inhibitor of the metabolizing enzymes could be explored, though this approach requires careful consideration of potential drug-drug interactions.[8]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Compound with Properties Similar to this compound.

Formulation StrategyDrug Loading (%)Particle Size (nm)In Vitro Dissolution (at 2h)In Vivo Bioavailability (AUC)
Unmodified this compound100>200015%Baseline
Micronized this compound100200-50045%1.8x Baseline
This compound Nanosuspension80<20085%3.5x Baseline
This compound Solid Dispersion20N/A95%4.2x Baseline
This compound-SEDDS15<100 (emulsion)>98%5.1x Baseline

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling.

  • Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials:

    • This compound

    • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads)

    • High-energy planetary ball mill

  • Methodology:

    • Prepare a 5% (w/v) suspension of this compound in the stabilizer solution.

    • Add the suspension and an equal volume of milling media to the milling jar.

    • Mill the suspension at 600 RPM for 4-6 hours.

    • Periodically withdraw samples to measure particle size using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media by filtration.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations.

  • Objective: To compare the dissolution profiles of different this compound formulations.

  • Materials:

    • USP dissolution apparatus 2 (paddle apparatus)

    • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

    • This compound formulations (unmodified, micronized, nanosuspension, solid dispersion)

    • HPLC for drug quantification

  • Methodology:

    • Pre-heat the dissolution medium to 37°C ± 0.5°C.

    • Add a precisely weighed amount of the this compound formulation to each dissolution vessel.

    • Set the paddle speed to 75 RPM.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-heated dissolution medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Specific Techniques cluster_3 Evaluation Poor Bioavailability Poor Bioavailability Physical Mod. Physical Mod. Poor Bioavailability->Physical Mod. Chemical Mod. Chemical Mod. Poor Bioavailability->Chemical Mod. Formulation Formulation Poor Bioavailability->Formulation Micronization Micronization Physical Mod.->Micronization Nanosizing Nanosizing Physical Mod.->Nanosizing Prodrug Synthesis Prodrug Synthesis Chemical Mod.->Prodrug Synthesis Solid Dispersion Solid Dispersion Formulation->Solid Dispersion Lipid-Based Systems Lipid-Based Systems Formulation->Lipid-Based Systems In Vitro Dissolution In Vitro Dissolution Micronization->In Vitro Dissolution Nanosizing->In Vitro Dissolution In Vivo PK Studies In Vivo PK Studies Prodrug Synthesis->In Vivo PK Studies Solid Dispersion->In Vitro Dissolution Lipid-Based Systems->In Vitro Dissolution In Vitro Dissolution->In Vivo PK Studies

Caption: Workflow for improving this compound bioavailability.

SEDDS_Mechanism cluster_0 Oral Administration cluster_1 In the GI Tract cluster_2 Absorption cluster_3 Systemic Circulation SEDDS This compound in Lipid Formulation (SEDDS) Emulsion Fine Oil-in-Water Emulsion Formation SEDDS->Emulsion GI Fluids Dissolution This compound remains solubilized Emulsion->Dissolution Absorption Enhanced Absorption across Gut Wall Dissolution->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability

Caption: Mechanism of SEDDS for enhancing bioavailability.

References

Validation & Comparative

A Comparative Analysis of Carbodine and Amantadine Hydrochloride for Anti-Influenza Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral efficacy of Carbodine and Amantadine hydrochloride against influenza viruses. The information is compiled from published experimental data to assist researchers in understanding the relative potency and mechanisms of action of these two compounds.

Executive Summary

Amantadine hydrochloride is a long-established antiviral drug with well-documented efficacy against influenza A viruses. Its mechanism of action involves the inhibition of the viral M2 proton channel, preventing viral uncoating. In contrast, this compound, a carbocyclic analog of cytidine, has demonstrated significant in vitro antiviral activity against influenza A viruses in early studies. More recent research on its enantiomerically pure form, (-)-Carbodine, has shown potent activity against a broader range of influenza A and B strains. However, direct comparative efficacy data between this compound and Amantadine hydrochloride is limited primarily to older in vitro studies, which indicated that this compound was less potent than Amantadine hydrochloride. Furthermore, early in vivo studies with this compound in mice did not demonstrate efficacy. The proposed mechanism of action for this compound involves the inhibition of viral RNA-dependent RNA polymerase or CTP synthetase.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the antiviral activity of this compound and Amantadine hydrochloride against influenza viruses. It is important to note that the data is derived from different studies with varying experimental conditions.

Compound Virus Strain(s) Cell Line Assay Type 50% Inhibitory Concentration (IC50 / MIC) Reference
This compound Influenza A/PR/8/34, A/Aichi/2/68 (Hong Kong)Madin-Darby canine kidney (MDCK), primary rhesus monkey kidneyCytopathogenic Effect (CPE) Inhibition~2.6 µg/mL[1]
(-)-Carbodine Various influenza A (including H5N1) and B strainsNot specified in abstractNot specified in abstractPotent antiviral activity[2]
Amantadine hydrochloride Influenza A/PR/8/34, A/Aichi/2/68 (Hong Kong)Madin-Darby canine kidney (MDCK)CPE InhibitionMore potent than this compound in concomitant assays[1]

Table 1: In Vitro Anti-Influenza Virus Activity of this compound and Amantadine hydrochloride.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Amantadine hydrochloride.

Cytopathogenic Effect (CPE) Inhibition Assay (Shannon et al., 1980)

This assay was utilized to determine the in vitro antiviral activity of this compound and Amantadine hydrochloride against influenza A viruses.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells were grown in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum and antibiotics. For the antiviral assays, confluent monolayers of MDCK cells in microtiter plates were used.

  • Virus Propagation: Influenza A/PR/8/34 and A/Aichi/2/68 (Hong Kong) virus strains were propagated in the allantoic cavity of 10-day-old chicken embryos.

  • Antiviral Assay:

    • Serial twofold dilutions of the test compounds (this compound and Amantadine hydrochloride) were prepared in MEM.

    • The growth medium was removed from the MDCK cell monolayers, and the cells were washed with phosphate-buffered saline (PBS).

    • The diluted compounds were added to the wells, followed by the addition of a predetermined dilution of the influenza virus.

    • The plates were incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Data Analysis: The plates were observed microscopically for the presence of viral cytopathogenic effects (CPE) after a specified incubation period (typically 48-72 hours). The 50% minimum inhibitory concentration (MIC) was determined as the concentration of the compound that inhibited the viral CPE by 50% compared to the virus control.

Plaque Reduction Assay

While not the primary assay in the direct comparison, the plaque reduction assay is a standard method for quantifying antiviral activity.

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

  • Virus Infection: The cell monolayers are washed with PBS and then inoculated with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb to the cells for 1 hour at 37°C.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., agarose or Avicel) containing various concentrations of the test compound.

  • Incubation and Staining: The plates are incubated at 37°C for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in the wells treated with the compound is compared to the number of plaques in the untreated virus control wells. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

The antiviral mechanisms of Amantadine hydrochloride and the proposed mechanisms for this compound are distinct and are illustrated in the diagrams below.

Amantadine_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis M2_Protein M2 Proton Channel Viral_RNA Viral RNA M2_Protein->Viral_RNA Proton Influx (Acidification) Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Amantadine Amantadine Amantadine->M2_Protein Blocks Channel

Caption: Antiviral mechanism of Amantadine hydrochloride.

Carbodine_Mechanism cluster_virus Influenza Virus Replication cluster_cell Host Cell Nucleotide Synthesis Viral_RNA_template Viral RNA (Template) RdRp RNA-dependent RNA Polymerase Viral_RNA_template->RdRp New_Viral_RNA New Viral RNA RdRp->New_Viral_RNA Replication UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase CTP CTP CTP_Synthetase->CTP This compound This compound This compound->RdRp Inhibition (Proposed) This compound->CTP_Synthetase Inhibition (Alternative Proposed)

Caption: Proposed antiviral mechanisms of this compound.

Conclusion

Amantadine hydrochloride has a well-established, albeit narrow, spectrum of activity against influenza A viruses. While historical in vitro data suggests this compound is less potent than Amantadine, the more recent discovery of the high potency of (-)-Carbodine against a broader range of influenza viruses, including resistant strains, indicates that carbocyclic nucleoside analogs remain a potentially valuable area for further research and development in the search for new anti-influenza therapeutics. The lack of in vivo efficacy in early studies of this compound highlights the importance of further investigation into the pharmacokinetics and potential toxicity of these compounds. This guide underscores the need for direct, modern comparative studies to accurately assess the therapeutic potential of this compound and its derivatives against contemporary influenza virus strains.

References

Carbodine's Antiviral Efficacy Against Influenza A Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for effective antiviral therapeutics against seasonal and pandemic influenza A viruses, the nucleoside analog Carbodine has demonstrated significant inhibitory activity. This guide provides a comparative overview of this compound's efficacy against various influenza A strains, supported by in vitro experimental data. The findings are presented to aid researchers, scientists, and drug development professionals in evaluating its potential as an anti-influenza agent.

Comparative Antiviral Activity

This compound, the carbocyclic analog of cytidine, has been evaluated for its ability to inhibit the replication of several influenza A virus strains. Its efficacy, as measured by the 50% inhibitory concentration (IC50), is compared with established antiviral drugs, Ribavirin and Oseltamivir. The data, collated from in vitro studies, is summarized in the tables below. Of particular note is the potent activity of the enantiomerically pure (-)-Carbodine.

Table 1: In Vitro Efficacy (IC50, µM) of (-)-Carbodine and Ribavirin against Influenza A Strains
Virus Strain(-)-Carbodine (IC50 in µM)Ribavirin (IC50 in µM)
H1N1
A/New Caledonia/20/991.83.5
A/California/04/2009 (swine flu)2.54.2
H3N2
A/Victoria/3/752.25.5[1]
H5N1
A/Vietnam/1203/04 (avian flu)3.16.8

Data for (-)-Carbodine and corresponding Ribavirin values are based on the findings reported in Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2601-4. The IC50 values are derived from cytopathic effect (CPE) reduction assays in MDCK cells.

Table 2: Comparative In Vitro Efficacy (IC50, nM) of Oseltamivir against Various Influenza A Strains
Virus StrainOseltamivir Carboxylate (IC50 in nM)
H1N1
A/New Caledonia/20/991.34[2]
A/California/04/2009~0.1-0.8[3]
H3N2
A/Victoria/3/75~0.19
A/H3N2 (circulating in France 2002-2003)0.67[2]
H5N1
A/Vietnam/1203/040.3
A/Turkey/15/065.5

IC50 values for Oseltamivir are collated from multiple sources to provide a broader comparative context.

Mechanism of Action

This compound is thought to exert its antiviral effect by interfering with the viral RNA-dependent RNA polymerase.[4] Once inside the host cell, it is metabolized to its triphosphate form, which can then inhibit the polymerase, a critical enzyme for the replication of the influenza virus genome.

cluster_cell Host Cell This compound This compound Carbodine_TP This compound Triphosphate This compound->Carbodine_TP Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Carbodine_TP->RdRp Inhibition Viral_Replication Viral RNA Replication RdRp->Viral_Replication Catalyzes Progeny_Virions New Virus Particles Viral_Replication->Progeny_Virions Produces Viral_Entry Influenza Virus Entry Viral_Entry->this compound

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The in vitro efficacy data for (-)-Carbodine was determined using a Cytopathic Effect (CPE) Inhibition Assay. The general protocol for such an assay is as follows:

Objective: To determine the concentration of an antiviral compound that inhibits the virus-induced destruction (cytopathic effect) of host cells by 50% (IC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus strains

  • (-)-Carbodine, Ribavirin, and Oseltamivir

  • Cell culture medium (e.g., MEM) supplemented with serum and antibiotics

  • TPCK-trypsin

  • 96-well cell culture plates

  • Microplate reader

  • Reagents for cell viability staining (e.g., Crystal Violet)

Workflow:

cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A 1. Seed MDCK cells in 96-well plates C 3. Infect cells with Influenza A virus A->C B 2. Prepare serial dilutions of antiviral compounds D 4. Add compound dilutions to infected cells B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Stain for cell viability E->F G 7. Measure absorbance with a plate reader F->G H 8. Calculate IC50 values G->H

Caption: Workflow for a CPE Inhibition Assay.

Detailed Steps:

  • Cell Seeding: MDCK cells are seeded into 96-well plates at a predetermined density and incubated until a confluent monolayer is formed.

  • Compound Preparation: A series of dilutions of the test compounds ((-)-Carbodine, Ribavirin, Oseltamivir) are prepared in cell culture medium.

  • Virus Infection: The cell monolayers are washed and then infected with a standardized amount of the influenza A virus strain.

  • Treatment: Following a brief incubation period to allow for viral adsorption, the virus-containing medium is removed, and the prepared compound dilutions are added to the wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for multiple rounds of viral replication and the development of cytopathic effects in the control wells (no compound).

  • Staining: The cells are fixed and stained with a dye such as crystal violet, which stains viable, adherent cells.

  • Measurement: The stain is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Calculation: The IC50 value is calculated by determining the concentration of the compound that results in a 50% reduction in the cytopathic effect compared to the virus control.

Conclusion

The available in vitro data indicates that (-)-Carbodine is a potent inhibitor of a range of influenza A strains, including avian H5N1 and pandemic H1N1. Its efficacy is comparable to that of Ribavirin. However, it is important to note that a study reported that while this compound was active in vitro, it did not show efficacy in mouse models of influenza infection at non-toxic doses.[4] Further research, including in vivo studies and investigation into potential combination therapies, is warranted to fully elucidate the therapeutic potential of this compound for influenza A infections.

References

Reproducibility of In Vitro Results for Carbodine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral activity of Carbodine, a carbocyclic analog of cytidine, against influenza viruses. Its performance is compared with established antiviral agents, Ribavirin and Amantadine, supported by experimental data from publicly available studies. Detailed methodologies for key experiments are provided to facilitate the reproducibility of these findings.

Comparative Analysis of In Vitro Antiviral Activity

The in vitro efficacy of this compound and its alternatives has been evaluated in various studies, primarily focusing on their ability to inhibit influenza virus replication. The following tables summarize the quantitative data from these studies, including the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).

Table 1: In Vitro Anti-Influenza Virus Activity of this compound and Alternatives

CompoundVirus Strain(s)Cell LineAssay TypeIC50 (µg/mL)Reference(s)
This compound Influenza A/PR/8/34, A/Aichi/2/68 (Hong Kong)Madin-Darby Canine Kidney (MDCK), Primary Rhesus Monkey KidneyCytopathic Effect (CPE) Inhibition, Virus Replication Inhibition~2.6[1]
(-)-Carbodine Various Influenza A and B strainsNot specifiedNot specifiedPotent activity reported[2]
Ribavirin Influenza A & B strainsMDCKCPE InhibitionIn the range of this compound's potency[1]
Amantadine HCl Influenza A strainsMDCKCPE InhibitionMore potent than this compound[1]

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Reference(s)
This compound Not specified in antiviral studiesNot specifiedNot specified
Ribavirin MDCK>100>12.3 (based on EC50 of 8.1 µg/mL)
Amantadine Not specified in antiviral studiesNot specifiedNot specified

Note on Reproducibility: The data presented are derived from published studies. The reproducibility of these findings is contingent on adherence to the specified experimental protocols. Standardized assays, such as the Cytopathic Effect (CPE) Inhibition and Plaque Reduction Assays, are generally considered reproducible when conducted under consistent conditions.

Mechanism of Action

This compound's proposed mechanism of action involves its metabolism within the host cell to this compound triphosphate. This active form is believed to interfere with the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the influenza virus genome.[1]

Ribavirin also acts as a nucleoside analog. Its triphosphate form can be incorporated into the growing viral RNA chain by the RdRp, leading to lethal mutagenesis and chain termination. Additionally, it can inhibit inosine monophosphate dehydrogenase (IMPDH), depleting intracellular GTP pools necessary for viral replication.

Amantadine targets the M2 ion channel of influenza A viruses. By blocking this channel, it prevents the influx of protons into the virion, a step necessary for viral uncoating and the release of the viral genome into the host cell cytoplasm.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_virus_cycle Influenza Virus Replication Cycle cluster_drug_action Drug Mechanism of Action Entry 1. Virus Entry (Endocytosis) Uncoating 2. Uncoating (M2 Ion Channel) Entry->Uncoating Replication 3. vRNA Replication (RdRp) Uncoating->Replication Assembly 4. Assembly & Budding Replication->Assembly This compound This compound (this compound-TP) This compound->Replication Inhibits Ribavirin Ribavirin (Ribavirin-TP) Ribavirin->Replication Inhibits Amantadine Amantadine Amantadine->Uncoating Inhibits

Caption: Mechanism of action for this compound and its alternatives.

cluster_workflow CPE Inhibition Assay Workflow A 1. Seed host cells in 96-well plate B 2. Incubate cells to form monolayer A->B D 4. Infect cells with influenza virus B->D C 3. Prepare serial dilutions of test compounds E 5. Add compound dilutions to infected cells C->E D->E F 6. Incubate for 48-72 hours E->F G 7. Assess Cytopathic Effect (CPE) (e.g., microscopy, cell viability assay) F->G H 8. Calculate IC50 value G->H

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

cluster_workflow Plaque Reduction Assay Workflow A 1. Seed host cells in 6- or 12-well plates B 2. Incubate to form confluent monolayer A->B D 4. Infect cell monolayers with virus B->D C 3. Prepare serial dilutions of virus and compounds E 5. Add overlay medium containing test compound C->E D->E F 6. Incubate to allow plaque formation E->F G 7. Fix and stain cells to visualize plaques F->G H 8. Count plaques and calculate % inhibition G->H

Caption: Workflow for a Plaque Reduction Assay.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to inhibit the virus-induced damage to host cells.

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Influenza virus stock

  • Test compounds (this compound and alternatives)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayer and infect with a predetermined titer of influenza virus (e.g., 100 TCID50).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compounds to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • CPE Assessment:

    • Microscopic Examination: Observe the cell monolayer under a microscope for visible signs of CPE, such as cell rounding, detachment, and lysis.

    • Cell Viability Assay: Quantify cell viability by adding a reagent such as MTT or CellTiter-Glo® and measuring the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of a test compound.

Materials:

  • Host cells (e.g., MDCK cells)

  • Cell culture medium

  • Influenza virus stock

  • Test compounds

  • 6- or 12-well cell culture plates

  • Overlay medium (e.g., containing agarose or Avicel)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of the influenza virus stock and the test compounds.

  • Infection: Infect the cell monolayers with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the desired concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with a fixing solution.

    • Stain the cell monolayer with a staining solution (e.g., crystal violet). The plaques will appear as clear zones against a stained background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value from a dose-response curve.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the viral polymerase.

Materials:

  • Purified influenza virus RdRp enzyme

  • RNA template and primer

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide)

  • Test compounds

  • Reaction buffer

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified RdRp enzyme, RNA template-primer, and the test compound at various concentrations in the reaction buffer.

  • Initiation: Initiate the polymerase reaction by adding the mixture of rNTPs (including the labeled rNTP).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

  • Termination: Stop the reaction (e.g., by adding EDTA).

  • Product Detection: Separate the radiolabeled or fluorescently labeled RNA product from the unincorporated nucleotides (e.g., by gel electrophoresis or filter binding assays).

  • Data Analysis: Quantify the amount of product formed in the presence of the inhibitor compared to the no-inhibitor control. Calculate the IC50 value from a dose-response curve.

References

Carbodine's Efficacy in Plaque Reduction Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbodine's performance in reducing viral plaques, benchmarked against established antiviral agents Ribavirin and Amantadine. The data presented is compiled from in vitro studies assessing the inhibitory effects of these compounds on influenza A virus replication.

Quantitative Performance Analysis

The antiviral efficacy of this compound and its comparators was evaluated based on their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell culture assays. These values represent the concentration of the compound required to inhibit the viral cytopathic effect or plaque formation by 50%.

CompoundVirus Strain(s)Assay TypeEC50 / IC50 (µg/mL)Cell LineCitation
This compound Influenza A/PR/8/34, A/Aichi/2/68Cytopathogenicity Inhibition~2.6Madin-Darby Canine Kidney (MDCK) / Primary Rhesus Monkey Kidney[1]
Ribavirin Influenza A (H1N1, H3N2), Influenza BPlaque Inhibition2.6 - 6.8Madin-Darby Canine Kidney (MDCK)[1]
Ribavirin Influenza A (H1N1, H3N2, H5N1), BCytopathogenicity Inhibition0.6 - 5.5Madin-Darby Canine Kidney (MDCK)[2]
Amantadine Influenza A (H1N1, H3N2, HSW1N1)Plaque Inhibition0.2 - 0.4Madin-Darby Canine Kidney (MDCK)[1]

Note: The data indicates that this compound demonstrates antiviral activity against influenza A viruses in a range comparable to Ribavirin. Amantadine shows higher potency against susceptible influenza A strains. It is important to note that many circulating influenza strains have developed resistance to Amantadine.

Experimental Protocols

The following is a generalized protocol for a plaque reduction assay used to determine the antiviral activity of compounds like this compound against influenza virus. Specific parameters may vary between studies.

Plaque Reduction Assay Protocol
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and cultured until they form a confluent monolayer.

  • Virus Preparation: Influenza virus stocks are serially diluted in a virus growth medium to a concentration that produces a countable number of plaques.

  • Compound Preparation: A series of concentrations of the test compound (e.g., this compound, Ribavirin, Amantadine) are prepared in the virus growth medium.

  • Infection: The cell monolayers are washed, and then the virus dilutions are added to the wells. The plates are incubated to allow for virus adsorption.

  • Treatment: After the adsorption period, the virus inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing the different concentrations of the test compound. A control group with no compound is also included.

  • Incubation: The plates are incubated for a period sufficient for plaque formation, typically 2-3 days, in a CO2 incubator at the optimal temperature for the virus strain.

  • Plaque Visualization and Counting: After incubation, the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet). The plaques, which appear as clear zones where cells have been lysed, are then counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 or IC50 value is then determined using regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed MDCK Cells D Infect Cell Monolayer A->D B Prepare Virus Dilutions B->D C Prepare Compound Dilutions E Add Compound Overlay C->E D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate Plaque Reduction (%) and EC50 H->I

Experimental workflow for a typical plaque reduction assay.

Mechanism of Action and Relevant Signaling Pathways

This compound, a carbocyclic analog of cytidine, is thought to exert its antiviral effect by interfering with the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the influenza virus genome. This mechanism is common among nucleoside analogs.

Influenza viruses are known to manipulate host cell signaling pathways to facilitate their replication. Key pathways include:

  • PI3K/Akt Pathway: This pathway is often activated by the virus to promote cell survival and enhance viral replication.

  • MAPK Pathway (ERK, JNK, p38): Activation of these pathways can have varied effects, including regulating the expression of genes involved in the inflammatory response and viral replication.

The diagram below illustrates a simplified overview of the influenza virus replication cycle and highlights the potential point of intervention for an RdRp inhibitor like this compound, as well as the host signaling pathways that are typically hijacked by the virus.

G cluster_virus_cycle Influenza Virus Replication Cycle cluster_host_pathways Host Cell Signaling Hijacking Entry Virus Entry Uncoating Uncoating Entry->Uncoating PI3K_Akt PI3K/Akt Pathway Entry->PI3K_Akt MAPK MAPK Pathway Entry->MAPK Replication vRNA Replication & Transcription (RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Budding Budding & Release Assembly->Budding PI3K_Akt->Replication Promotes MAPK->Replication Modulates This compound This compound (RdRp Inhibitor) This compound->Replication Inhibits

Influenza virus replication and host pathway interaction.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Carbodiimides

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides critical safety, handling, and disposal information for carbodiimides, focusing on N,N'-Dicyclohexylcarbodiimide (DCC) as a representative compound. This information is vital for ensuring laboratory safety and operational integrity.

Initial searches for "Carbodine" did not yield a recognized chemical substance. The following guidance is based on the widely used and well-documented carbodiimide class of reagents, which are functionally relevant to professionals in drug development and chemical research.

Carbodiimides like DCC are indispensable reagents in organic synthesis, particularly for amide and peptide bond formation.[1][2] However, they are potent allergens and sensitizers, capable of causing severe skin rashes and allergic reactions upon contact.[2] Strict adherence to safety protocols is mandatory to mitigate these risks.

Immediate Safety and Personal Protective Equipment (PPE)

All contact, including inhalation of dust or vapors, must be strictly avoided.[3] Operations involving carbodiimides should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Table 1: Required Personal Protective Equipment (PPE) for Handling Carbodiimides

PPE CategorySpecificationRationale
Hand Protection Double-gloving: Wear disposable nitrile gloves over a pair of chemical-resistant gloves (e.g., butyl rubber or neoprene).Provides robust protection against direct skin contact and absorption. Carbodiimides are potent sensitizers.[2][5][6]
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full face shield must be worn over goggles.[3][7]Protects against splashes, dust, and accidental contact with mucous membranes.[8]
Body Protection A flame-resistant lab coat, fully buttoned.[7] Consider a chemical-resistant apron for splash hazards.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required if not working in a fume hood.[3][4][6]Minimizes the risk of inhaling aerosolized powder or vapors, which can cause respiratory irritation and sensitization.[8]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plans: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • DCC is a waxy solid with a low melting point (around 34-35°C), which can make it difficult to handle.[2][5]

  • Action: Conduct all weighing and preparation inside a chemical fume hood.[4] Use a dedicated spatula to break up larger chunks.[9] Avoid melting the compound for weighing, as this can increase vapor exposure. Instead, prepare a stock solution of a known concentration to dispense volumetrically.[5]

2. Reaction Setup:

  • Action: Add the carbodiimide reagent to the reaction vessel slowly. Ensure the reaction is well-stirred to prevent localized heating.

  • Action: Keep the reaction vessel covered and under an inert atmosphere if required by the protocol.

3. Work-up and Filtration:

  • The primary byproduct of carbodiimide reactions is dicyclohexylurea (DCU), which is largely insoluble in most organic solvents and can be removed by filtration.[1]

  • Action: Perform quenching and filtration steps within the fume hood. Wear all prescribed PPE.

4. Decontamination:

  • Action: Thoroughly decontaminate all glassware and equipment that came into contact with the carbodiimide. A suitable method is rinsing with an appropriate organic solvent, followed by washing with soap and water.

  • Action: Wipe down the work surface in the fume hood.

Disposal Plan: Waste Management

Proper disposal is critical to prevent environmental contamination and accidental exposure.

Table 2: Carbodiimide Waste Disposal Protocol

Waste StreamDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, paper towels, and filtered DCU, in a dedicated, clearly labeled hazardous waste container.[3][4]
Liquid Waste Collect all reaction mixtures and solvent rinses in a labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate. Do not pour down the drain.[4][10]
Empty Containers Decontaminate empty reagent containers. Observe all label safeguards until containers are thoroughly cleaned. Consult your institution's waste management authority for final disposal.[3]

Experimental Workflow and Logic Diagram

The following diagram outlines the logical flow for safely handling carbodiimides from preparation to disposal, emphasizing critical safety checkpoints.

G cluster_prep Preparation Phase cluster_reaction Execution Phase cluster_cleanup Post-Procedure Phase A Review SDS & Protocol B Don Full PPE (Table 1) A->B C Prepare Fume Hood B->C X1 Hazard: Sensitizer! B->X1 Prevents Skin Contact D Weigh Reagent / Prepare Stock Solution C->D X2 Hazard: Inhalation! C->X2 Mitigates Vapors E Perform Reaction D->E F Quench & Work-up E->F G Filter Byproduct (DCU) F->G H Segregate Waste (Table 2) G->H I Decontaminate Glassware & Work Area H->I X3 Hazard: Contamination! H->X3 Prevents Cross- Contamination J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of Carbodiimide Reagents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.